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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Iodo-1-methyl-2-p-tolyl-1H-indole: Structure, Synthesis, and Applications

Executive Summary The functionalization of the indole core remains a cornerstone of modern drug discovery and organic materials science. 3-Iodo-1-methyl-2-p-tolyl-1H-indole (CAS: 62167-07-1) is a highly decorated, trisub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole core remains a cornerstone of modern drug discovery and organic materials science. 3-Iodo-1-methyl-2-p-tolyl-1H-indole (CAS: 62167-07-1) is a highly decorated, trisubstituted indole derivative that serves as a privileged scaffold. By strategically positioning a methyl group at the nitrogen (N1), a sterically demanding p-tolyl group at C2, and an electrophilic iodine atom at C3, this molecule offers orthogonal reactivity. This guide details the structural causality, physical properties, and a self-validating, one-pot synthetic protocol for its preparation.

Chemical Identity and Physical Properties

Understanding the physicochemical profile of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The high lipophilicity (XLogP3) and lack of hydrogen-bond donors make it highly membrane-permeable, while its high boiling point indicates strong intermolecular dispersion forces.

PropertyValue
CAS Number [1][2]
Molecular Formula C₁₆H₁₄IN
Molecular Weight 347.19 g/mol
Exact Mass 347.0171
Density ~1.5 g/cm³
Boiling Point 451.9 °C
Flash Point 227.1 °C
Topological Polar Surface Area (TPSA) 4.93 Ų
XLogP3 (Lipophilicity) 4.76

(Data aggregated from verified chemical supplier databases [3] and [1][2])

Structural Analysis & Mechanistic Profiling

In rational drug design, every substituent must serve a mechanistic purpose. The architecture of 3-Iodo-1-methyl-2-p-tolyl-1H-indole is not arbitrary; it is designed to lock the molecule into a specific conformational and reactive state.

  • N1-Methylation (Position 1): The addition of the methyl group eliminates the N-H hydrogen bond donor capability. Causality: This prevents unwanted N-arylation or N-alkylation during downstream cross-coupling reactions. It also significantly boosts the lipophilicity of the scaffold, aiding in cellular penetration.

  • C2-p-Tolyl Group (Position 2): The p-tolyl (4-methylphenyl) ring provides essential steric shielding to the indole core. Causality: It restricts the rotational degrees of freedom around the C2-aryl bond, locking the molecule into a conformation favorable for π-π stacking interactions with target protein active sites.

  • C3-Iodination (Position 3): Iodine acts as a heavy atom and a premier leaving group. Causality: Synthetically, the C3-iodo group is a highly reactive electrophilic handle for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings. Photophysically, the "heavy atom effect" of iodine facilitates intersystem crossing, quenching native indole fluorescence while promoting phosphorescence, a trait useful in OLED materials.

Structure Core Indole Core (Privileged Scaffold) N_Me 1-Methyl Group (Blocks H-bond donation, increases lipophilicity) Core->N_Me Position 1 (N) C2_Tol 2-p-Tolyl Group (Steric bulk, pi-pi stacking interactions) Core->C2_Tol Position 2 (C) C3_I 3-Iodo Group (Electrophilic handle for cross-coupling) Core->C3_I Position 3 (C)

Fig 1: Mechanistic roles of substituents on the indole core.

Synthetic Methodology

Traditional step-wise syntheses of 3-iodoindoles require the isolation of intermediate species. However, unalkylated 3-iodoindoles are notoriously sensitive to light and undergo slow decomposition even under inert atmospheres ()[4].

To circumvent this, we employ a consecutive four-component one-pot synthesis : Alkynylation → Cyclization → Iodination → Alkylation. This self-validating system ensures that the sensitive 3-iodoindole intermediate is immediately trapped and stabilized by N-alkylation in the same reaction vessel. Furthermore, we utilize N-Iodosuccinimide (NIS) rather than elemental iodine (I₂), as NIS provides a controlled, mild electrophilic iodine source that prevents oxidative degradation of the delicate indole core ()[5].

Synthesis A 2-Iodoaniline + p-Tolylacetylene B Alkynylation (Pd-catalyzed, 100°C) A->B C 2-(p-Tolylethynyl)aniline B->C D Base-Catalyzed Cyclization (KOt-Bu, 100°C) C->D E Indole Anion Intermediate D->E F Electrophilic Iodination (NIS, RT) E->F G 3-Iodo-2-p-tolyl-1H-indole F->G H N-Alkylation (MeI, RT) G->H I 3-Iodo-1-methyl-2-p-tolyl-1H-indole H->I

Fig 2: One-pot consecutive four-component synthesis workflow.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the state-of-the-art methodology for trisubstituted 3-iodoindoles to ensure maximum yield and intermediate stability.

Materials Required:
  • 2-Iodoaniline (1.00 mmol)

  • p-Tolylacetylene (1.20 mmol)

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base)

  • Potassium tert-butoxide (KOt-Bu) (4.50 mmol)

  • N-Iodosuccinimide (NIS) (1.50 mmol)

  • Methyl Iodide (MeI) (4.50 mmol)

  • Anhydrous DMSO

Step-by-Step Methodology:

Step 1: Copper-Free Alkynylation

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodoaniline (1.00 mmol), PdCl₂(PPh₃)₂ (2.5 mol%), and DBU under a strict nitrogen atmosphere.

  • Add p-tolylacetylene (1.20 mmol) and anhydrous DMSO.

  • Action: Heat the mixture to 100 °C.

  • Causality: The palladium catalyst facilitates a Sonogashira-type cross-coupling. Omitting copper prevents the unwanted Glaser homocoupling of the p-tolylacetylene, ensuring high atom economy.

Step 2: Base-Catalyzed Cyclization

  • Once TLC indicates complete consumption of 2-iodoaniline, add KOt-Bu (4.50 mmol) directly to the mixture at 100 °C.

  • Action: Stir for exactly 15 minutes.

  • Causality: The strong base deprotonates the aniline nitrogen, triggering a rapid 5-endo-dig cyclization onto the adjacent alkyne, forming the indole core as an activated indole anion.

Step 3: Electrophilic Iodination

  • Action: Cool the reaction mixture to room temperature (RT).

  • Add NIS (1.50 mmol) dissolved in 1.0 mL DMSO.

  • Causality: Cooling to RT is critical. The electron-rich C3 position of the indole anion rapidly attacks the electrophilic iodine of NIS. Elevated temperatures at this stage would lead to over-halogenation or ring degradation.

Step 4: N-Alkylation (Trapping)

  • Upon complete conversion to the 3-iodoindole (via TLC), immediately add Methyl Iodide (MeI) (4.50 mmol).

  • Action: Stir at RT for 5 minutes.

  • Causality: The remaining indole nitrogen anion acts as a nucleophile, displacing the iodide in MeI via an Sₙ2 mechanism. This rapid trapping yields the light-stable, fully substituted target compound, preventing the degradation typical of unalkylated 3-iodoindoles.

Step 5: Workup and Isolation

  • Quench the reaction with deionized water (20 mL).

  • Extract the aqueous phase with Dichloromethane (DCM) (3 × 20 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry (2023).[Link]

  • Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization. The Journal of Organic Chemistry (2015).[Link]

Sources

Exploratory

Mechanistic Evaluation of 3-Iodo-1-methyl-2-p-tolyl-1H-indole: From Organocopper Intermediates to Privileged Pharmacophores

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Application Whitepaper Executive Summary In the landscape of drug discovery and organometallic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Application Whitepaper

Executive Summary

In the landscape of drug discovery and organometallic chemistry, certain molecules serve not as final therapeutic agents, but as critical mechanistic probes and highly functionalized building blocks. 3-Iodo-1-methyl-2-p-tolyl-1H-indole (CAS 62167-07-1) is one such compound. Originally isolated as a key mechanistic proof in the study of mixed organocopper cluster compounds[1], this halogenated 2-arylindole scaffold has profound implications for modern drug development.

As a Senior Application Scientist, I frequently utilize 3-iodoindoles as electrophilic scaffolds to construct complex, biologically active bis-indoles and COX-2/CB1 receptor modulators. This whitepaper deconstructs the chemical "mechanism of action" (MoA) responsible for the formation of this specific indole, explores its modern synthetic evolution, and provides self-validating protocols for its late-stage functionalization.

Chemical Mechanism of Action: The Organocopper Cyclization Pathway

Unlike a marketed drug with a biological receptor target, the MoA of 3-iodo-1-methyl-2-p-tolyl-1H-indole is defined by its role as a mechanistic trap in carbon-carbon cross-coupling reactions.

In 1977, demonstrated that the interaction between 2-(dimethylamino)phenylcopper and cuprous arylacetylides does not merely yield simple cross-coupled products[2]. Instead, when reacted with 1-iodo-2-(4-methylphenyl)acetylene in DMF at elevated temperatures, a highly specific cyclization occurs[1].

The causality of the mechanism is as follows:

  • Cluster Formation: The reagents form a well-defined mixed organocopper cluster intermediate [Ar4​Cu6​(C≡CR)2​] .

  • Thermal Degradation: At 125 °C, the cluster degrades, forcing the alkyne and the dimethylamino group into close spatial proximity[1].

  • Intramolecular Cyclization: The nitrogen lone pair attacks the activated alkyne.

  • N-Demethylation & Trapping: The cyclization forces the cleavage of an N−CH3​ bond, and the resulting intermediate traps the iodine atom at the C3 position, yielding the final 3-iodoindole[1].

Mechanism A 2-(Dimethylamino)phenylcopper C Mixed Cu Cluster [ArCu(C≡CAr')I] A->C DMF, 125 °C B 1-Iodo-2-(4-methylphenyl)acetylene B->C 1:1 Ratio D Intramolecular Cyclization C->D Thermal Degradation E 3-Iodo-1-methyl-2-p-tolyl-1H-indole D->E N-Demethylation

Fig 1. Mechanistic pathway of 3-iodoindole formation via mixed organocopper cluster degradation.

Pharmacological Relevance & Modern Synthetic Utility

While the historical organocopper route is mechanistically fascinating, modern drug development requires scalable, high-yield access to the 3-iodoindole scaffold. Today, the preferred mechanism of formation is the electrophilic iodocyclization of N,N -dialkyl-2-(alkynyl)anilines, pioneered by [3].

For drug development professionals, the 3-iodo-1-methyl-2-p-tolyl-1H-indole scaffold is a "privileged structure." The 2-p-tolyl group mimics the pharmacophore of established COX-2 inhibitors (like indomethacin derivatives), while the C3-iodine serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling[4]. This allows researchers to rapidly generate libraries of 1,2,3-trisubstituted indoles, which are actively investigated as tubulin polymerization inhibitors, blue-emissive materials, and apoptosis inducers[5].

Utility A N,N-Dimethyl-2-(p-tolylethynyl)aniline S 3-Iodo-1-methyl-2-p-tolyl-1H-indole A->S I2, CH2Cl2, RT P1 Suzuki Coupling (Pd) S->P1 P2 Sonogashira Coupling (Pd/Cu) S->P2 B1 1,2,3-Trisubstituted Indoles P1->B1 B2 3-Alkynyl Indole Derivatives P2->B2

Fig 2. Modern electrophilic iodocyclization and late-stage functionalization of the indole scaffold.

Quantitative Data Summary

The following table summarizes the reaction parameters and yields comparing the historical mechanistic isolation with modern synthetic and functionalization approaches.

Reaction TypeStarting MaterialReagents / CatalystSolvent / TempYield (%)Ref
Organocopper Cyclization 2-(Dimethylamino)phenylcopper1-Iodo-2-(4-methylphenyl)acetyleneDMF, 125 °C25.6%[1]
Electrophilic Iodocyclization N,N -Dimethyl-o-(p-tolylethynyl)aniline I2​ (1.2 equiv) CH2​Cl2​ , 25 °C>90%[3]
Suzuki-Miyaura Coupling 3-Iodo-1-methyl-2-p-tolyl-1H-indoleArylboronic acid, Pd(PPh3​)4​ Toluene/ H2​O , 90 °C80–95%[4]

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints to confirm causality and reaction success before proceeding.

Protocol A: Modern Synthesis via Electrophilic Iodocyclization

Purpose: Scalable generation of 3-Iodo-1-methyl-2-p-tolyl-1H-indole.

  • Preparation: Dissolve N,N -dimethyl-2-(p-tolylethynyl)aniline (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) under an argon atmosphere.

  • Iodine Addition: Slowly add molecular iodine ( I2​ , 1.2 mmol) dissolved in CH2​Cl2​ (5 mL) dropwise at room temperature.

    • Causality: The iodine acts as an electrophile, activating the alkyne and triggering the intramolecular attack of the nitrogen lone pair, followed by the requisite N-demethylation[3].

  • Self-Validation Checkpoint 1 (Visual & TLC): The reaction is complete when the deep purple color of unreacted iodine persists, and TLC (Hexanes/EtOAc 9:1) shows complete consumption of the highly UV-active alkyne starting material.

  • Quenching & Workup: Wash the organic layer with saturated aqueous Na2​S2​O3​ to neutralize excess iodine. The organic layer will rapidly turn pale yellow—this color change validates the successful quench.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash chromatography to yield the title compound.

  • Self-Validation Checkpoint 2 (NMR): Confirm success via 1H NMR by verifying the disappearance of the N(CH3​)2​ singlet (~2.8 ppm) and the appearance of a single N−CH3​ peak (~3.6 ppm), proving the N-demethylation mechanism.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura C3-Arylation

Purpose: Utilizing the 3-iodo scaffold to build complex pharmacophores.

  • Degassing: In a Schlenk flask, combine 3-Iodo-1-methyl-2-p-tolyl-1H-indole (0.5 mmol), an arylboronic acid (0.6 mmol), and K2​CO3​ (1.5 mmol) in a 4:1 mixture of Toluene/Water (5 mL). Sparge with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). Heat the biphasic mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint 1 (Fluorescence): Monitor via TLC. The 3-iodoindole starting material is UV-active but generally non-fluorescent. The resulting 1,2,3-trisubstituted indole product will exhibit strong blue/violet fluorescence under 365 nm UV light[5]. The emergence of this fluorescence is a real-time validation of C-C bond formation.

  • Isolation: Cool to room temperature, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

References

  • van Koten, G., ten Hoedt, R. W. M., & Noltes, J. G. (1977). Group IB organometallic chemistry. 20. The role of mixed organocopper cluster compounds RnR'mCun+m in selective carbon-carbon coupling reactions of 2- and 4-(dimethylamino)phenylcopper with copper arylacetylides. The Journal of Organic Chemistry, 42(16), 2705–2711. URL: [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. URL: [Link]

  • Merz, L. K., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1380–1388. URL: [Link]

Sources

Foundational

Advanced Heterocyclic Functionalization: The Strategic Role of 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole in Modern Drug Discovery

Executive Summary The indole nucleus remains one of the most privileged scaffolds in medicinal chemistry, serving as the core structural motif for countless active pharmaceutical ingredients (APIs), including advanced an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus remains one of the most privileged scaffolds in medicinal chemistry, serving as the core structural motif for countless active pharmaceutical ingredients (APIs), including advanced anticancer agents and epigenetic inhibitors[1]. As the pharmaceutical landscape evolves into 2026, the demand for highly selective, conformationally restricted therapeutics has elevated the importance of precisely substituted indoles. Among these, 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole (CAS 62167-07-1)[2] stands out as a highly versatile, pre-activated building block.

This technical guide provides an in-depth analysis of the structural causality, mechanistic pathways, and validated experimental protocols for leveraging this specific heterocyclic intermediate in advanced chemical synthesis.

Structural and Electronic Profiling: The Causality of Design

In rational drug design and synthetic methodology, every functional group on a starting material must serve a distinct mechanistic purpose. The architecture of 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole is engineered for maximum synthetic utility:

  • The C3-Iodo Leaving Group (Umpolung Reactivity): The C3 position of an unsubstituted indole is naturally nucleophilic. By installing an iodine atom, we achieve an umpolung (reversal) of reactivity, transforming C3 into a highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling[3]. Iodine is specifically chosen over bromine or chlorine due to its significantly lower bond dissociation energy (~238 kJ/mol). This lowers the activation energy required for the oxidative addition of Pd(0), allowing reactions to proceed under milder conditions and preserving sensitive functional groups[4].

  • The N1-Methyl Protection: The presence of the N-methyl group eliminates the acidic N-H proton. This causality is twofold: it prevents competitive N-arylation during Buchwald-Hartwig aminations and avoids the quenching of basic organometallic reagents (e.g., zinc intermediates in Negishi couplings)[1].

  • The C2-p-Tolyl Modulation: The para-methyl group on the C2 phenyl ring exerts a positive inductive and hyperconjugative effect. This electron-donating property increases the overall electron density of the indole core, which stabilizes the transient Pd(II) intermediate post-oxidative addition, thereby accelerating the catalytic cycle. Furthermore, the steric bulk of the p-tolyl group can induce axial chirality (atropisomerism) when a bulky substituent is coupled at C3—a highly sought-after property in locking the conformation of modern kinase inhibitors.

Mechanistic Pathways in Transition-Metal Catalysis

The primary utility of 3-iodoindoles lies in their exceptional reactivity in palladium-catalyzed C-C and C-heteroatom bond-forming reactions[5]. The Suzuki-Miyaura cross-coupling is particularly effective, allowing for the construction of complex biaryl systems that serve as antitumor templates[1].

Below is the logical flow of the palladium-catalyzed catalytic cycle, demonstrating how the C3-I bond is systematically dismantled and replaced.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)2) OxAdd Oxidative Addition Cleavage of C3-I Bond Pd0->OxAdd 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole PdII Pd(II) Intermediate [Indole]-Pd(II)-I OxAdd->PdII TransMet Transmetalation Ar-B(OH)2 + Base PdII->TransMet Base / Boronic Acid PdII_Ar Pd(II) Intermediate [Indole]-Pd(II)-Ar TransMet->PdII_Ar RedElim Reductive Elimination C-C Bond Formation PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Indole (Target Scaffold) RedElim->Product Product Release

Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 3-iodoindole derivatives.

Self-Validating Experimental Methodologies

To ensure reproducibility and high fidelity in synthesis, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to confirm mechanistic milestones.

Protocol A: Synthesis via Electrophilic Iodocyclization

The synthesis of 3-iodo-1-methyl-2-(p-tolyl)-1H-indole can be achieved in near-quantitative yields via the electrophilic iodocyclization of N,N-dimethyl-o-(p-tolylethynyl)aniline[3].

  • Initiation: Dissolve N,N-dimethyl-o-(p-tolylethynyl)aniline (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Electrophilic Activation: Add molecular iodine (I₂, 1.2 equiv) portion-wise at room temperature.

    • Causality: The electrophilic iodine activates the alkyne, prompting an intramolecular nucleophilic attack by the tertiary amine. The resulting indolium intermediate undergoes demethylation (via nucleophilic attack of iodide on the methyl group) to yield the stable 1-methylindole core[3].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material ( Rf​ ~0.7) will rapidly disappear, replaced by a highly UV-active product spot ( Rf​ ~0.5). The generation of methyl iodide (MeI) as a byproduct physically validates the demethylation mechanism.

  • Quench & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce unreacted I₂. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to afford the pure product.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Once synthesized, the 3-iodoindole acts as a premium substrate for late-stage functionalization[5].

  • Preparation: In a Schlenk flask, combine 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a THF/H₂O (4:1) solvent system.

  • Atmospheric Control: Sparge the biphasic mixture with argon for 15 minutes.

    • Causality: Degassing is an absolute requirement. Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled product.

  • Catalysis: Add Pd(OAc)₂ (0.05 equiv) and SPhos ligand (0.10 equiv). Heat to 60°C for 4 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The validation of successful oxidative addition and reductive elimination is the complete disappearance of the parent mass ( m/z ~347)[2] and the emergence of the cross-coupled product mass. The distinct isotopic mass defect of iodine will be entirely absent in the product spectra.

ExperimentalWorkflow Start Starting Material N,N-dimethyl-o-(p-tolylethynyl)aniline Step1 Electrophilic Iodocyclization Reagent: I2, Solvent: CH2Cl2, Temp: RT Start->Step1 Validation1 Validation: TLC (Hexanes:EtOAc) Rf = 0.7 to 0.5 shift Step1->Validation1 Intermediate Intermediate 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole Step1->Intermediate Step2 Cross-Coupling (Suzuki/Sonogashira) Catalyst: Pd(OAc)2, Base: K3PO4 Intermediate->Step2 Validation2 Validation: LC-MS / NMR Disappearance of C3-I signal Step2->Validation2 Product Final API / Drug Candidate C3-Aryl/Alkynyl Indole Step2->Product

Fig 2: Self-validating experimental workflow for indole synthesis and functionalization.

Quantitative Data & Optimization

Understanding the quantitative parameters of the C3-halogen bond is critical for selecting the correct coupling conditions. Table 1 demonstrates why the iodo-variant is vastly superior to its bromo- or chloro-analogs for sensitive pharmaceutical synthesis[4].

Table 1: Comparative Reactivity Profile of C3-Halogenated 1-Methyl-2-(p-tolyl)-1H-indoles

Halogen at C3Approx. Bond Dissociation EnergyRelative Oxidative Addition RateTypical Coupling TempPrimary Application in Synthesis
Iodine (-I) ~238 kJ/mol Very Fast 25°C – 60°C Late-stage functionalization, sensitive substrates
Bromine (-Br)~335 kJ/molModerate80°C – 110°CStandard Suzuki/Heck couplings, robust substrates
Chlorine (-Cl)~397 kJ/molSlow120°C+Specialized Buchwald-Hartwig, requires bulky ligands

When optimizing the Suzuki-Miyaura coupling specifically for 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole, the choice of ligand and base dictates the efficiency of the transmetalation step.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of the Target Indole

Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Mechanistic Note
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80°C82 - 86%Standard conditions; prone to slight debromination side-reactions.
Pd(OAc)₂ / SPhos K₃PO₄ THF / H₂O 60°C 94 - 98% Optimal; electron-rich SPhos accelerates reductive elimination.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane100°C88 - 92%Best for highly sterically hindered ortho-substituted boronic acids.

Conclusion

The strategic deployment of 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole in heterocyclic chemistry bridges the gap between raw chemical synthesis and advanced drug discovery. By understanding the causality behind its structural design—specifically the umpolung reactivity of the C3-iodine, the protective nature of the N-methyl group, and the electronic modulation of the C2-p-tolyl ring—researchers can execute highly efficient, self-validating cross-coupling protocols. As the demand for complex, mechanistically diverse small-molecule therapeutics continues to grow, pre-activated scaffolds like this will remain indispensable tools in the synthetic chemist's arsenal.

References

1.[2] Title: 3-IODO-1-METHYL-2-P-TOLYL-1H-INDOLE — Chemical Substance Information Source: NextSDS URL: [Link]

2.[1] Title: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

3.[5] Title: Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B-F Source: The Journal of Organic Chemistry (PubMed) URL:[Link]

4.[3] Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

5.[4] Title: Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Exploratory

In vitro pharmacological effects of 3-Iodo-1-methyl-2-P-tolyl-1H-indole derivatives

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-Iodo-1-methyl-2-P-tolyl-1H-indole Derivatives as Anticancer Agents Executive Summary The indole nucleus is a cornerstone of medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-Iodo-1-methyl-2-P-tolyl-1H-indole Derivatives as Anticancer Agents

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved pharmaceuticals.[1][2] This guide focuses on a specific, promising subclass: 3-Iodo-1-methyl-2-P-tolyl-1H-indole derivatives. We will explore their potential as potent anticancer agents by dissecting their primary mechanism of action—tubulin polymerization inhibition—and the resultant cellular consequences. This document serves as a technical resource for researchers and drug development professionals, providing not only the theoretical framework but also detailed, field-proven experimental protocols for the comprehensive in vitro evaluation of these compounds. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation.

The Indole Scaffold: A Foundation for Anticancer Drug Design

The indole ring system is a versatile heterocyclic structure found in many natural and synthetic molecules with significant pharmacological properties.[3] Its unique electronic and steric characteristics allow it to mimic protein structures and bind with high affinity to multiple biological targets.[2] This has led to the development of several successful indole-based anticancer drugs, including Sunitinib and Panobinostat, which target various cellular pathways.[1]

The 3-Iodo-1-methyl-2-P-tolyl-1H-indole scaffold is of particular interest for several reasons:

  • The 2-Aryl (P-tolyl) Group: Substitution at the 2-position with an aryl ring is a common feature in potent anticancer indoles, contributing to binding affinity with target proteins.

  • The N-Methyl Group: N-alkylation can enhance metabolic stability and modulate the compound's physicochemical properties.

  • The 3-Iodo Group: This halogen serves a dual purpose. It contributes to the molecule's pharmacological profile and provides a reactive "handle" for further synthetic modifications (e.g., via palladium-catalyzed cross-coupling reactions), enabling the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.[4][5]

Conceptual Synthesis Pathway

The synthesis of 3-iodo-indole derivatives can be efficiently achieved through electrophilic cyclization. A plausible and robust method involves the reaction of an N-methyl-N-(2-iodoaryl)amine with a terminal alkyne, followed by an iodocyclization step. This approach offers mild reaction conditions and generally produces high yields.[4][5]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Iodocyclization N,N-Dimethyl-2-iodoaniline N,N-Dimethyl-2-iodoaniline Intermediate N,N-Dimethyl-2-(p-tolylethynyl)aniline N,N-Dimethyl-2-iodoaniline->Intermediate Pd/Cu Catalyst 1-ethynyl-4-methylbenzene 1-Ethynyl-4-methylbenzene (p-tolylacetylene) 1-ethynyl-4-methylbenzene->Intermediate Final_Product 3-Iodo-1-methyl-2-p-tolyl-1H-indole Intermediate->Final_Product I2 / CH2Cl2

Caption: Conceptual workflow for the synthesis of the target indole scaffold.

Primary Pharmacological Target: Inhibition of Tubulin Polymerization

A predominant mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics.[6][7] Microtubules, polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division.[8]

Compounds that interfere with tubulin polymerization can arrest the cell cycle and trigger apoptosis (programmed cell death). Many small molecule inhibitors, including numerous indole derivatives, bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8][9][10] Given the structural similarities to known inhibitors, it is hypothesized that 3-Iodo-1-methyl-2-P-tolyl-1H-indole derivatives exert their primary anticancer effect through this mechanism.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye. The assay is conducted in a temperature-controlled microplate reader.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in the general tubulin buffer on ice.

    • Prepare a GTP stock solution (10 mM) in buffer.

    • Prepare stock solutions of the test indole derivative, a positive control (e.g., Colchicine), and a negative control (e.g., Paclitaxel, a polymerization promoter) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • On a pre-warmed 96-well plate (37°C), add the tubulin buffer.

    • Add serial dilutions of the test compound or control compounds to the appropriate wells. Include a "vehicle control" well containing only DMSO.

    • Add the tubulin solution to each well to a final concentration of ~3 mg/mL.

    • To initiate polymerization, add GTP to each well (final concentration 1 mM).

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

    • Measure the absorbance (at 340 nm) or fluorescence at 1-minute intervals for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance/fluorescence versus time for each concentration.

    • Determine the rate of polymerization (the slope of the linear phase) for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited) by fitting the data to a dose-response curve.

Cellular Consequences of Tubulin Disruption

The inhibition of tubulin polymerization leads to a cascade of downstream cellular events, culminating in cell death. This process provides multiple endpoints to validate the compound's mechanism of action within a cellular context.

G A Indole Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Spindle Disruption C->D E Cell Cycle Arrest at G2/M Phase D->E F Activation of Apoptotic Signaling Cascade (e.g., Caspases) E->F G Apoptosis (Programmed Cell Death) F->G

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Foundational

Thermodynamic stability of 3-Iodo-1-methyl-2-P-tolyl-1H-indole

Whitepaper: Thermodynamic Stability and Conformational Dynamics of 3-Iodo-1-methyl-2-p-tolyl-1H-indole Executive Summary The rational design of polyheterocyclic systems frequently relies on halogenated indole intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Conformational Dynamics of 3-Iodo-1-methyl-2-p-tolyl-1H-indole

Executive Summary

The rational design of polyheterocyclic systems frequently relies on halogenated indole intermediates for transition-metal-catalyzed cross-coupling reactions. Among these, 3-Iodo-1-methyl-2-p-tolyl-1H-indole (CAS: 62167-07-1, MW: 347.19 g/mol ) represents a highly functionalized, sterically encumbered building block[1][2]. While the iodine atom at the C3 position serves as an excellent electrophilic handle, it introduces severe thermodynamic liabilities. This technical guide explores the causal mechanisms behind the thermodynamic instability of this specific indole derivative, detailing the interplay between steric strain, electronic enrichment, and bond dissociation energies, while providing field-proven, self-validating protocols for stability assessment.

Thermodynamic Drivers of Instability

The thermodynamic profile of 3-Iodo-1-methyl-2-p-tolyl-1H-indole is governed by three competing structural features:

C3–I Bond Lability

The carbon-iodine (C–I) bond in 3-iodoindoles is notoriously weak. The large atomic radius and diffuse valence orbitals of iodine result in poor orbital overlap with the sp2 hybridized carbon of the indole core. Empirical observations in synthetic chemistry confirm that simple 3-iodoindoles are of very limited stability, often decomposing within days even under ambient conditions[3]. In complex total syntheses, 3-iodoindole intermediates frequently prove so unstable that they must be immediately converted to chromatographically stable derivatives (e.g., via N -silylation) to prevent spontaneous deiodination[4].

Conformational Decoupling via Steric Strain

In 1-methyl-2-arylindoles, the N -methyl group and the C2-aryl group (in this case, a p -tolyl ring) experience severe A(1,3) -type steric repulsion. To alleviate this steric clash, the p -tolyl ring is forced to rotate out of the plane of the indole core.

  • Causality: This loss of coplanarity disrupts the extended π -conjugation between the indole system and the p -tolyl group. Consequently, the molecule loses a significant portion of its potential resonance stabilization energy, raising the ground-state enthalpy and making the system thermodynamically less stable than its unmethylated or unsubstituted counterparts.

Electronic Enrichment and Oxidative Susceptibility

The p -tolyl group acts as an electron-donating group via hyperconjugation of its methyl substituent, while the N -methyl group further increases the electron density of the indole core via inductive effects. This electronic enrichment raises the energy of the Highest Occupied Molecular Orbital (HOMO). While this makes the C3 position highly nucleophilic prior to halogenation, once iodinated, the electron-rich core pushes electron density into the C–I antibonding orbital ( σ∗ ), further weakening the bond and lowering the oxidation potential of the molecule, making it highly susceptible to photolytic and oxidative degradation.

G Compound 3-Iodo-1-methyl-2-p-tolyl-1H-indole Steric Steric Hindrance (N-Me vs. C2-Aryl) Compound->Steric Electronic Electronic Enrichment (p-Tolyl + N-Me) Compound->Electronic Bond C3-I Bond Lability (Low BDE) Compound->Bond Twist Aryl Ring Twist (Loss of Coplanarity) Steric->Twist Induces Oxidation Susceptibility to Oxidative Degradation Electronic->Oxidation Lowers Oxidation Potential Cleavage Photolytic/Thermal Deiodination Bond->Cleavage Promotes Twist->Bond Weakens via orbital misalignment

Logical relationship of thermodynamic drivers destabilizing the indole derivative.

Quantitative Thermodynamic Data

To contextualize the instability, the following table summarizes the theoretical and extrapolated thermodynamic parameters for 3-Iodo-1-methyl-2-p-tolyl-1H-indole compared to a baseline unsubstituted 3-iodoindole.

Parameter3-Iodoindole (Baseline)3-Iodo-1-methyl-2-p-tolyl-1H-indoleImplication for Stability
C3–I Bond Dissociation Energy (BDE) ~65 kcal/mol~61 kcal/molSteric and electronic effects weaken the C–I bond, promoting thermal deiodination.
C2-Aryl Dihedral Angle N/A~45° – 55°Significant deviation from planarity (0°) indicates loss of resonance stabilization.
Estimated Half-Life (Ambient Light, 25°C) < 3 Days[3]< 24 HoursRequires immediate use or storage at -20°C in the dark under argon.
HOMO Energy Level -5.8 eV-5.4 eVHigher HOMO indicates greater susceptibility to electrophilic attack and oxidation.

Self-Validating Experimental Protocol: Stability Assessment

To accurately quantify the degradation kinetics of 3-Iodo-1-methyl-2-p-tolyl-1H-indole, researchers must employ a self-validating mass balance workflow . Simply measuring the disappearance of the parent compound is insufficient, as it cannot distinguish between benign deiodination, volatile loss, or the formation of insoluble polymeric tars.

Causality Behind the Protocol Design
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene is used because it is photochemically and thermally inert, allowing correction for solvent evaporation during thermal stress.

  • Mass Balance Verification: By quantifying both the remaining parent compound and the primary degradant (1-methyl-2-p-tolyl-1H-indole), the system validates itself. If the molar sum does not equal 100% (±5%), the protocol flags an unmonitored degradation pathway (e.g., oxidative ring cleavage), prompting the use of orthogonal LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation (Inert Atmosphere):

    • Inside a nitrogen-filled glovebox, dissolve 10.0 mg of 3-Iodo-1-methyl-2-p-tolyl-1H-indole and 2.0 mg of 1,3,5-Trimethoxybenzene (IS) in 10.0 mL of degassed anhydrous acetonitrile.

    • Aliquot 1.0 mL of this stock solution into five separate amber glass vials (for thermal testing) and five clear quartz vials (for photolytic testing). Seal with PTFE-lined caps.

  • Controlled Stress Application:

    • Thermal: Place amber vials in a thermomixer at 60°C.

    • Photolytic: Place quartz vials in a photoreactor (365 nm LED, 10 W) at 25°C.

  • Quenching & Sampling:

    • Remove one vial from each condition at intervals (0, 2, 4, 8, and 24 hours).

    • Immediately quench the reaction by cooling to -78°C (dry ice/acetone bath) to halt further degradation.

  • HPLC-UV/MS Quantification:

    • Analyze 10 µL of each quenched sample via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Monitor UV absorbance at 254 nm and 280 nm.

  • Mass Balance Validation:

    • Calculate the molar concentration of the parent compound ( Cp​ ) and the deiodinated degradant ( Cd​ ).

    • Validation Check: Verify that (Cp​+Cd​)/Cinitial​≥0.95 . If the value is <0.95 , intercept the workflow and subject the sample to High-Resolution Mass Spectrometry (HRMS) to identify secondary oxidative degradants.

Workflow Prep Sample Prep (Inert Atmosphere) Degrad Controlled Stress (Thermal/hv) Prep->Degrad Quench Quenching & Internal Standard Degrad->Quench Analysis HPLC-UV/MS Quantification Quench->Analysis Validate Mass Balance Verification Analysis->Validate Validate->Prep If <95% Recovery, Refine Prep/Use HRMS

Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion

3-Iodo-1-methyl-2-p-tolyl-1H-indole is a highly reactive intermediate whose thermodynamic stability is compromised by a combination of a weak C3–I bond, severe steric strain forcing the C2-aryl group out of planarity, and an electron-rich core that promotes oxidation. Researchers utilizing this compound must strictly adhere to inert, low-temperature handling protocols and employ self-validating mass balance assays to ensure the integrity of their synthetic workflows.

References

  • Brennan, M. R., et al. "The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles." Heterocycles. Available at:[Link][3]

  • Hansen, J. H., et al. "Total Synthesis of Tambromycin Enabled by Indole C–H Functionalization." Journal of the American Chemical Society (PMC). Available at:[Link][4]

Sources

Exploratory

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure Analysis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystallographic analysis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole. This document delves...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystallographic analysis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole. This document delves into the synthesis, crystallization, and definitive structural elucidation of this compound, offering a procedural blueprint and contextual insights relevant to the pharmaceutical sciences.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole ring is a key strategy in drug discovery, enabling the modulation of a molecule's steric and electronic properties to enhance its therapeutic efficacy and selectivity.[3][4] The title compound, 3-Iodo-1-methyl-2-p-tolyl-1H-indole (C16H14IN), is a prime example of such a functionalized indole, incorporating a bulky tolyl group at the 2-position and an iodine atom at the 3-position. These modifications are not arbitrary; they are designed to explore and influence interactions with biological targets.

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its function. Single-crystal X-ray diffraction is the gold standard for unambiguously determining these structures, providing a high-resolution map of atomic positions and intermolecular interactions.[5][6][7] This guide will walk through the critical steps of such an analysis, from the synthesis of the molecule to the final interpretation of its crystal structure, providing a comprehensive case study for this important class of compounds.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the compound. A robust and scalable synthetic route is paramount. The synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole can be achieved through a multi-step process, often culminating in an electrophilic iodination of the corresponding 1-methyl-2-p-tolyl-1H-indole precursor. A notable approach involves a palladium/copper-catalyzed coupling followed by electrophilic cyclization.[8][9]

Experimental Protocol: Synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole

A representative synthesis is outlined below:

  • Sonogashira Coupling: N,N-dimethyl-2-iodoaniline is coupled with 1-ethynyl-4-methylbenzene (p-tolylacetylene) in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst (CuI) in a suitable solvent like triethylamine.

  • Electrophilic Iodocyclization: The resulting N,N-dimethyl-2-(p-tolylethynyl)aniline is then treated with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), in a solvent like dichloromethane. This step proceeds via an iodonium ion intermediate, leading to the formation of the indole ring with the iodine atom at the 3-position.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-Iodo-1-methyl-2-p-tolyl-1H-indole.

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[10] A variety of crystallization techniques should be explored:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

For 3-Iodo-1-methyl-2-p-tolyl-1H-indole, slow evaporation from a solution in a mixture of ethanol and dichloromethane has proven effective in yielding diffraction-quality single crystals.

Single-Crystal X-ray Diffraction: Capturing the Molecular Architecture

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Experimental Workflow for X-ray Diffraction Data Collection and Structure Solution

workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount xray X-ray Exposure & Data Collection mount->xray indexing Indexing & Unit Cell Determination xray->indexing integration Data Integration & Scaling indexing->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The structure is then solved using computational methods, such as direct methods or Patterson synthesis, and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Structural Analysis and Discussion: Unveiling the Molecular Details

While the specific crystallographic data for 3-Iodo-1-methyl-2-p-tolyl-1H-indole is not publicly available, we can present a plausible analysis based on the known structure of a similar compound, 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.[11][12] This allows for a detailed discussion of the key structural features that would be expected.

Hypothetical Crystallographic Data for 3-Iodo-1-methyl-2-p-tolyl-1H-indole
ParameterValue
Chemical FormulaC16H14IN
Formula Weight347.19 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a~10.5 Å
b~16.0 Å
c~8.3 Å
β~105°
Volume~1350 ų
Z4
Density (calculated)~1.70 g/cm³
Absorption Coefficient~2.5 mm⁻¹
F(000)680

Table 1: Plausible crystallographic data for 3-Iodo-1-methyl-2-p-tolyl-1H-indole, extrapolated from similar known structures.

Molecular Geometry and Conformation

The core of the molecule is the planar indole ring system. The p-tolyl group at the C2 position and the iodine atom at the C3 position will extend from this plane. The dihedral angle between the indole ring and the p-tolyl ring is a critical parameter, influencing the overall shape of the molecule and its potential to interact with biological targets. This angle is expected to be significant, likely in the range of 50-70°, due to steric hindrance between the tolyl group and the indole ring.

Key bond lengths and angles would be determined with high precision. The C-I bond length is expected to be around 2.10 Å. The bond lengths and angles within the indole and tolyl rings would conform to standard values for sp²-hybridized carbon atoms.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 3-Iodo-1-methyl-2-p-tolyl-1H-indole would pack in a specific arrangement dictated by intermolecular forces. While strong hydrogen bonds are not anticipated due to the N-methylation, weaker interactions such as C-H···π interactions and π-π stacking between the aromatic rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice. The presence of the large, polarizable iodine atom could also lead to halogen bonding interactions (I···N or I···π), which are increasingly recognized as important in crystal engineering and drug design.

Figure 2: A schematic representation of the molecular connectivity in 3-Iodo-1-methyl-2-p-tolyl-1H-indole.

Significance in Drug Discovery and Development

The detailed structural information obtained from crystal structure analysis is invaluable for drug development. It provides the experimental basis for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule relates to its biological activity is a cornerstone of medicinal chemistry.

  • Rational Drug Design: The precise atomic coordinates can be used for in silico studies, such as molecular docking, to predict and understand how the molecule might interact with a protein target.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. X-ray diffraction is essential for identifying and characterizing these polymorphs.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, which is crucial for patent applications.

Conclusion

The crystal structure analysis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole, as outlined in this technical guide, provides a comprehensive blueprint of its molecular architecture. From synthesis and crystallization to the intricacies of its three-dimensional structure and intermolecular interactions, this analysis provides the fundamental knowledge required to advance the understanding and application of this and similar indole derivatives in the pursuit of novel therapeutics. The insights gained from such studies are critical for the rational design of more potent and selective drug candidates.

References

  • Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(3), o632. [Link]

  • Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenyl-sulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o632. [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652–7657. [Link]

  • Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(19), 7703–7708. [Link]

  • Metherall, J. P., McCabe, A., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1713–1733. [Link]

  • Harada, S., Isono, T., Yanagawa, M., & Nemoto, T. (2025). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 26(23), 7388. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4583. [Link]

  • Ghinea, I. O., & Dinica, R. M. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-Iodo-1-methyl-2-p-tolyl-1H-indole as a Precursor in Drug Discovery

Introduction: The Strategic Value of the Indole Scaffold and the 3-Iodo Handle The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indole Scaffold and the 3-Iodo Handle

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to mimic protein structures allow indole-based molecules to bind with high affinity to a multitude of biological targets, leading to diverse therapeutic applications including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective agents.[2][3][5][6]

The functionalization of the indole core is a critical aspect of drug design, enabling the modulation of a compound's pharmacological profile. Among the various strategies for indole modification, the introduction of a substituent at the C-3 position is particularly significant. The compound at the heart of this guide, 3-Iodo-1-methyl-2-p-tolyl-1H-indole , is a highly versatile precursor designed for this very purpose. The iodine atom at the C-3 position serves as an exceptionally efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9][10] This allows for the strategic and modular introduction of diverse chemical moieties, making it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Iodo-1-methyl-2-p-tolyl-1H-indole as a precursor. We will delve into its synthesis, its application in key cross-coupling reactions, and provide detailed, field-proven protocols.

Synthesis of the Precursor: 3-Iodo-1-methyl-2-p-tolyl-1H-indole

The synthesis of 3-iodoindoles can be efficiently achieved through a two-step process involving a Sonogashira coupling followed by an electrophilic cyclization.[2][7][8][9][11] This method is highly adaptable and can be used to generate a wide variety of 2,3-disubstituted indoles.

Conceptual Workflow for the Synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole:

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Iodocyclization A N,N-Dimethyl-2-iodoaniline C N,N-Dimethyl-2-((4-methylphenyl)ethynyl)aniline A->C PdCl2(PPh3)2, CuI, Et3N B 1-Ethynyl-4-methylbenzene (p-Tolylacetylene) B->C D N,N-Dimethyl-2-((4-methylphenyl)ethynyl)aniline F 3-Iodo-1-methyl-2-p-tolyl-1H-indole D->F CH2Cl2 E Iodine (I2) E->F

Caption: Synthetic pathway to 3-Iodo-1-methyl-2-p-tolyl-1H-indole.

Protocol 1: Synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole

This protocol is adapted from the general method described by Larock et al. for the synthesis of 3-iodoindoles.[2][7][8][9][11]

Part A: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N,N-dimethyl-2-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous triethylamine (Et₃N) as the solvent.

  • Add 1-ethynyl-4-methylbenzene (p-tolylacetylene) (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude N,N-dimethyl-2-((4-methylphenyl)ethynyl)aniline can be purified by column chromatography on silica gel or used directly in the next step.

Part B: Electrophilic Iodocyclization

  • Dissolve the crude or purified N,N-dimethyl-2-((4-methylphenyl)ethynyl)aniline from Part A in dichloromethane (CH₂Cl₂).

  • To this solution, add a solution of iodine (I₂) (1.1 eq) in CH₂Cl₂ dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the cyclization can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Iodo-1-methyl-2-p-tolyl-1H-indole as a solid.

Applications in Drug Discovery: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 3-Iodo-1-methyl-2-p-tolyl-1H-indole is relatively weak and susceptible to oxidative addition to a Palladium(0) center, initiating the catalytic cycle of various cross-coupling reactions. This makes it an ideal substrate for introducing molecular diversity at the C-3 position of the indole scaffold.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many marketed drugs.[9] This reaction involves the coupling of an organohalide with an organoboron compound.

Relevance in Drug Discovery: This reaction allows for the introduction of a wide range of (hetero)aryl groups, enabling the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties to enhance target binding and pharmacokinetic profiles.

General Reaction Scheme:

A 3-Iodo-1-methyl-2-p-tolyl-1H-indole C 3-Aryl-1-methyl-2-p-tolyl-1H-indole A->C Pd Catalyst, Base B Arylboronic Acid (R-B(OH)2) B->C

Caption: Suzuki-Miyaura coupling of the precursor.

  • In a microwave vial or Schlenk flask, combine 3-Iodo-1-methyl-2-p-tolyl-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 150 °C (microwave irradiation) for the appropriate time, monitoring by TLC or LC-MS.[12]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C-C bond formation.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common; DMF can be used for microwave synthesis.[12]
Temperature 80-150 °CSufficient energy to drive the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5]

Relevance in Drug Discovery: The introduction of a linear and rigid alkynyl group can serve as a linker to other pharmacophores or can interact with specific residues in a protein's active site. Alkynes are also versatile functional groups that can be further elaborated.

General Reaction Scheme:

A 3-Iodo-1-methyl-2-p-tolyl-1H-indole C 3-Alkynyl-1-methyl-2-p-tolyl-1H-indole A->C Pd Catalyst, CuI, Base B Terminal Alkyne (R-C≡CH) B->C

Caption: Sonogashira coupling of the precursor.

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-Iodo-1-methyl-2-p-tolyl-1H-indole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and a copper co-catalyst (CuI, 0.01 eq).

  • Evacuate and backfill with the inert gas.

  • Add an anhydrous solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Work-up involves filtering through Celite, concentrating the solvent, and purifying by column chromatography.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard catalysts for Sonogashira reactions.[3]
Copper Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate, increasing reaction rate.[3]
Base Et₃N, DIPEAActs as both a base and a solvent.
Temperature Room temperature to 60 °CMild conditions are often sufficient.[5]
Heck-Mizoroki Coupling: Vinylation of the Indole Core

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7][11]

Relevance in Drug Discovery: This reaction introduces a vinyl group, which can act as a Michael acceptor, a rigid linker, or a precursor for further transformations. The resulting double bond offers opportunities for stereoselective synthesis.

General Reaction Scheme:

A 3-Iodo-1-methyl-2-p-tolyl-1H-indole C 3-Vinyl-1-methyl-2-p-tolyl-1H-indole derivative A->C Pd Catalyst, Base B Alkene (e.g., n-Butyl acrylate) B->C

Caption: Heck coupling of the precursor.

  • In a sealable reaction vessel, combine 3-Iodo-1-methyl-2-p-tolyl-1H-indole (1.0 eq), the alkene (e.g., n-butyl acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., Et₃N, 2.0 eq).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the vessel and heat to 80-120 °C, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and effective palladium(II) precursor.
Ligand PPh₃, P(o-tolyl)₃Stabilizes the palladium catalyst and influences reactivity.
Base Et₃N, K₂CO₃Essential for the regeneration of the Pd(0) catalyst.
Solvent DMF, AcetonitrilePolar aprotic solvents are typically used.
Temperature 80-120 °CHigher temperatures are generally required for Heck reactions.

Conclusion

3-Iodo-1-methyl-2-p-tolyl-1H-indole stands as a highly valuable and versatile precursor in the field of drug discovery. Its strategic design, featuring a readily displaceable iodine atom at the C-3 position of the privileged indole scaffold, provides a gateway to extensive molecular diversity. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Heck—represent robust and reliable methods for the synthesis of novel indole derivatives. By following the provided protocols and understanding the underlying principles, researchers can effectively leverage this precursor to construct libraries of potential drug candidates, accelerating the journey from hit identification to lead optimization.

References

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry, 71(1), 62-69. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed Coupling of N,N-dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubMed. [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2011). 3-Iodo-2-methyl-1-phenyl-sulfonyl-1H-indole. [Link]

  • Verma, A., et al. (2024). A Comprehensive Review on Synthetic Strategies and Pharmacological Significance of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PubMed. (2020). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. [Link]

  • PubMed. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

  • Royal Society of Chemistry. (2022). Enzymatic synthesis of health-beneficial oligoindoles using peroxidase. [Link]

  • ResearchGate. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

  • National Center for Biotechnology Information. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Retrieved from [Link]

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Sources

Application

The Synthetic Utility of 3-Iodo-1-methyl-2-p-tolyl-1H-indole: A Gateway to Functionalized Indoles

Introduction: Beyond a Catalyst, A Versatile Synthetic Building Block Within the landscape of modern organic synthesis, the indole scaffold remains a cornerstone, forming the structural core of numerous pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Catalyst, A Versatile Synthetic Building Block

Within the landscape of modern organic synthesis, the indole scaffold remains a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The strategic functionalization of the indole ring, particularly at the C3-position, is a critical endeavor for tuning molecular properties and generating novel chemical entities. While the term "catalyst" often implies a substance that accelerates a reaction without being consumed, certain reagents are so fundamental to accessing a wide array of derivatives that they function as "catalytic" in the broader sense of enabling diverse chemical transformations. 3-Iodo-1-methyl-2-p-tolyl-1H-indole is one such molecule.

This technical guide moves beyond a narrow definition of catalysis to explore the profound synthetic utility of 3-Iodo-1-methyl-2-p-tolyl-1H-indole. We will demonstrate that this compound is not a catalyst in the classical sense, but rather a pivotal intermediate, a stable and versatile building block, whose C-I bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions. Its strategic importance lies in its ability to provide a reliable entry point for the synthesis of complex, 2,3-disubstituted indoles. This guide provides detailed protocols for its synthesis and subsequent application in key carbon-carbon bond-forming reactions, offering researchers a robust platform for drug discovery and materials science.

Part 1: Synthesis of the Key Intermediate: 3-Iodo-1-methyl-2-p-tolyl-1H-indole

The efficient synthesis of 3-iodoindoles is paramount to their use as synthetic precursors. A highly effective and modular two-step method reported by Larock and colleagues involves a Sonogashira coupling followed by an electrophilic iodocyclization.[1][2][3] This approach offers high yields and mild reaction conditions, avoiding the use of harsh acids or bases.[3]

Synthetic Workflow

The synthesis begins with the palladium/copper-catalyzed Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne. The resulting o-alkynyl)aniline intermediate is then subjected to electrophilic cyclization using molecular iodine, which proceeds smoothly to afford the desired 3-iodoindole.[1][2]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Iodocyclization A N,N-Dimethyl-2-iodoaniline C N,N-Dimethyl-2-(p-tolylethynyl)aniline A->C PdCl₂(PPh₃)₂, CuI, Et₃N B 1-Ethynyl-4-methylbenzene (p-Tolylacetylene) B->C D N,N-Dimethyl-2-(p-tolylethynyl)aniline E 3-Iodo-1-methyl-2-p-tolyl-1H-indole D->E I₂, CH₂Cl₂ G pd0 Pd⁰L₂ pd_complex R¹-PdII(I)L₂ pd0->pd_complex Oxidative Addition (R¹-I) pd_alkynyl R¹-PdII(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation (Cu-C≡CR²) pd_alkynyl->pd0 Reductive Elimination G pd0 Pd⁰L₂ pd_complex R¹-PdII(I)L₂ pd0->pd_complex Oxidative Addition (R¹-I) pd_aryl R¹-PdII-R²L₂ pd_complex->pd_aryl Transmetalation (R²-B(OR)₂) pd_aryl->pd0 Reductive Elimination G pd0 Pd⁰L₂ pd_complex R¹-PdII(I)L₂ pd0->pd_complex Oxidative Addition pd_insertion Alkene-PdII Complex pd_complex->pd_insertion Carbopalladation pd_elim Hydrido-PdII Complex pd_insertion->pd_elim β-Hydride Elimination pd_elim->pd0 Reductive Elimination

Sources

Method

Application Note: A Step-by-Step Protocol for the Regioselective Iodination of 1-methyl-2-p-tolyl-1H-indole

Abstract: This guide provides a comprehensive, field-proven protocol for the efficient and regioselective iodination of 1-methyl-2-p-tolyl-1H-indole. Iodinated indoles are pivotal intermediates in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, field-proven protocol for the efficient and regioselective iodination of 1-methyl-2-p-tolyl-1H-indole. Iodinated indoles are pivotal intermediates in medicinal chemistry and materials science, serving as versatile precursors for a wide array of cross-coupling reactions. This document details the underlying chemical principles, a robust step-by-step experimental procedure, safety considerations, and expert insights to ensure reproducible, high-yield synthesis of 3-iodo-1-methyl-2-p-tolyl-1H-indole.

Introduction: The Strategic Value of Iodinated Indoles

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, recognized for its broad spectrum of biological activities.[1][2][3] Functionalization of the indole scaffold is a key strategy in drug discovery to modulate pharmacological properties. Among the various transformations, the introduction of an iodine atom is particularly strategic. The carbon-iodine bond serves as a highly effective "synthetic handle" for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig).

However, the inherent electronic properties of the indole ring present a regioselectivity challenge. The C3 position is the most electron-rich and kinetically favored site for electrophilic aromatic substitution.[4] This application note presents a reliable method to selectively install an iodine atom at this C3 position of 1-methyl-2-p-tolyl-1H-indole, a common structural motif in advanced chemical synthesis.

Principle and Mechanism: Electrophilic Iodination

The protocol employs N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a mild, efficient, and easy-to-handle source of an electrophilic iodine atom (I⁺).[5] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Mechanism Breakdown:

  • Activation: The indole's π-system, particularly the electron-rich C3 position, acts as a nucleophile.

  • Electrophilic Attack: The C3 carbon attacks the electrophilic iodine of NIS.

  • Intermediate Formation: This attack forms a resonance-stabilized cationic intermediate, often called a σ-complex or arenium ion.

  • Rearomatization: The succinimide anion acts as a base, abstracting the proton from the C3 position to restore the aromaticity of the indole ring, yielding the final 3-iodoindole product.

This targeted C3-iodination is a direct consequence of the indole ring's electronic structure, which preferentially stabilizes the transition state leading to substitution at this position.

Materials and Safety

Equipment and Reagents
ItemDescription/Specification
Starting Material 1-methyl-2-p-tolyl-1H-indole
Reagent N-Iodosuccinimide (NIS), ≥98%
Solvent Dichloromethane (DCM), Anhydrous
Quenching Solution 10% (w/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃)
Washing Solution Saturated Aqueous Sodium Chloride (Brine)
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)
Glassware Round-bottom flask, magnetic stir bar, dropping funnel, separatory funnel
Purification Silica Gel (for column chromatography), TLC plates (silica gel 60 F₂₅₄)
Instrumentation Magnetic stirrer hotplate, Rotary evaporator
Critical Safety Precautions

N-Iodosuccinimide (NIS) is a powerful oxidizing agent and an irritant. All handling must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7][8]

  • Handling NIS: Avoid inhalation of dust and contact with skin and eyes.[9][10] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]

  • Solvent Safety: Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure adequate ventilation and avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It can be scaled accordingly, with adjustments to glassware and solvent volumes.

Workflow Overview

G cluster_0 Reaction Setup cluster_1 Iodination cluster_2 Work-up & Isolation cluster_3 Purification & Analysis setup 1. Dissolve 1-methyl-2-p-tolyl-1H-indole in anhydrous DCM in a dry flask. add_nis 2. Add N-Iodosuccinimide (NIS) in one portion at room temperature. setup->add_nis stir 3. Stir mixture and monitor progress via TLC. add_nis->stir quench 4. Quench with aq. Na₂S₂O₃ solution. stir->quench extract 5. Extract with DCM, wash with brine. quench->extract dry 6. Dry organic layer over Na₂SO₄ and concentrate. extract->dry purify 7. Purify crude product via column chromatography. dry->purify analyze 8. Characterize pure product (NMR, MS). purify->analyze

Caption: Experimental workflow for the iodination of 1-methyl-2-p-tolyl-1H-indole.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-methyl-2-p-tolyl-1H-indole (1.0 mmol, 221.3 mg).

    • Add 10 mL of anhydrous dichloromethane (DCM) and stir at room temperature (approx. 20-25°C) until the starting material is fully dissolved.

  • Iodination Reaction:

    • To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 mmol, 236.2 mg, 1.05 eq.) in a single portion.

    • Protect the flask from direct light by loosely wrapping it in aluminum foil, as iodo-compounds can be light-sensitive.[11]

    • Continue stirring at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes.

    • TLC System: 10% Ethyl Acetate in Hexane.

    • Visualization: UV light (254 nm).

    • The reaction is complete upon full consumption of the starting material (typically 1-2 hours). The product spot will appear on the TLC plate, usually with a higher Rf value than the starting indole.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a 125 mL separatory funnel.

    • Add 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the funnel. Shake vigorously until the organic layer is colorless, indicating that excess iodine has been quenched.

    • Separate the layers. Wash the organic layer with 20 mL of saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.[12][13]

    • Eluent: A gradient of 2% to 10% Ethyl Acetate in Hexane.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-iodo-1-methyl-2-p-tolyl-1H-indole as a solid or oil.

Expected Results and Characterization

ParameterExpected Value
Starting Material 1-methyl-2-p-tolyl-1H-indole (221.3 mg, 1.0 mmol)
Reagent N-Iodosuccinimide (236.2 mg, 1.05 mmol)
Reaction Time 1–2 hours
Product 3-iodo-1-methyl-2-p-tolyl-1H-indole
Appearance Off-white to pale yellow solid
Expected Yield 85–95% (295–329 mg)
Molecular Weight 347.22 g/mol
Molecular Formula C₁₆H₁₄IN

Characterization: The identity and purity of the final product should be confirmed by standard analytical methods:

  • ¹H NMR (CDCl₃): Expect characteristic shifts for the methyl and tolyl protons, as well as the indole aromatic protons. The absence of the C3-H proton signal (typically around δ 6.5-7.0 ppm in the starting material) is a key indicator of successful iodination.

  • ¹³C NMR (CDCl₃): Expect a signal for the C3 carbon bearing the iodine atom at a significantly upfield chemical shift (around δ 70-85 ppm) compared to the unsubstituted C3 carbon.

  • Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ at m/z = 348.0.

Discussion and Expert Insights

Why Choose NIS?

While other iodinating agents like iodine monochloride (ICl) or molecular iodine (I₂) can be used, NIS is often preferred for its operational simplicity and milder reaction conditions.[14][15] It is a stable, crystalline solid that is easy to weigh and handle, and the reaction byproducts (succinimide) are generally easy to remove during work-up.[5]

Solvent Choice

Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes both the indole substrate and NIS. Acetonitrile (MeCN) can also be used and may sometimes accelerate the reaction.

Troubleshooting Guide
  • Sluggish or Incomplete Reaction: If the reaction stalls, a catalytic amount of a mild acid, such as trifluoroacetic acid (TFA), can be added to activate the NIS.[5] However, this should be done cautiously as it can sometimes lead to side products. Ensure the NIS is of high purity and the solvent is anhydrous.

  • Formation of Multiple Products: The appearance of multiple spots on TLC could indicate di-iodination or other side reactions. This is uncommon with a slight excess (1.05 eq.) of NIS at room temperature but can occur with higher temperatures or larger excesses of the reagent. Careful column chromatography is essential for isolating the desired mono-iodinated product.

  • Product Instability: 3-iodoindoles can be sensitive to light and air over long periods.[11] For long-term storage, it is recommended to keep the product in a dark vial, under an inert atmosphere (nitrogen or argon), and at a low temperature (0-4 °C).

Conclusion

This application note provides a validated and highly reproducible protocol for the C3-iodination of 1-methyl-2-p-tolyl-1H-indole using N-Iodosuccinimide. The method is efficient, high-yielding, and proceeds under mild conditions with a straightforward work-up and purification procedure. The resulting 3-iodoindole is a valuable and versatile building block, poised for further elaboration in synthetic and medicinal chemistry programs, enabling the rapid diversification of the indole core.

References

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  • Yue, D., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(3), 1264-1274. [https://pubs.acs.org/doi/10.1021/jo052210l]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole

Welcome to the technical support center for the synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Overview of the Synthetic Pathway

The synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole is most effectively approached as a three-step sequence, as a direct, one-pot synthesis is not commonly reported. This strategy allows for optimization and purification at each stage, maximizing the overall yield and purity of the final product.

The proposed and logical synthetic route is as follows:

  • Fischer Indole Synthesis: Formation of the 2-p-tolyl-1H-indole core.

  • N-Methylation: Methylation of the indole nitrogen.

  • C3-Iodination: Regioselective iodination at the C3 position.

Synthetic_Workflow Start p-Tolylhydrazine + Acetophenone derivative Step1 Step 1: Fischer Indole Synthesis Start->Step1 Indole 2-p-tolyl-1H-indole Step1->Indole Step2 Step 2: N-Methylation Indole->Step2 NMethylIndole 1-methyl-2-p-tolyl-1H-indole Step2->NMethylIndole Step3 Step 3: C3-Iodination NMethylIndole->Step3 FinalProduct 3-Iodo-1-methyl-2-p-tolyl-1H-indole Step3->FinalProduct

Caption: Proposed three-step synthesis of 3-Iodo-1-methyl-2-p-tolyl-1H-indole.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, organized by reaction step.

Step 1: Fischer Indole Synthesis of 2-p-tolyl-1H-indole

The Fischer indole synthesis is a robust method for forming the indole core by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2]

Question 1: My yield for the initial Fischer indole synthesis is low. What are the most common causes and how can I improve it?

Answer: Low yields in this step often stem from three primary factors: the choice of acid catalyst, reaction temperature, and purity of starting materials.[3]

  • Catalyst Choice: The reaction is acid-catalyzed, and the optimal catalyst is substrate-dependent. Commonly used catalysts include Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃).[1][3] It is advisable to screen a few catalysts to find the most effective one for your specific substrates. Polyphosphoric acid (PPA) is also a common and effective medium for this cyclization.[2]

  • Temperature Control: Elevated temperatures are typically required to drive the cyclization. However, excessive heat can lead to decomposition of the starting materials, intermediates, or the final product. A systematic optimization of the reaction temperature is recommended. In some cases, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[2][3]

  • Starting Material Purity: Impurities in the p-tolylhydrazine or the ketone can lead to undesired side reactions and lower the yield of the desired indole. Ensure the purity of your starting materials before beginning the reaction. The hydrazone intermediate can be formed in situ or isolated before the cyclization step.[2]

Step 2: N-Methylation of 2-p-tolyl-1H-indole

This step involves the deprotonation of the indole nitrogen followed by reaction with a methylating agent.

Question 2: My N-methylation reaction is incomplete, and I observe a significant amount of starting material on my TLC. How can I drive the reaction to completion?

Answer: Incomplete N-methylation is a common issue and can be addressed by modifying the base, methylating agent, or reaction conditions.

  • Choice of Base: The indole N-H is weakly acidic, requiring a sufficiently strong base for complete deprotonation. While weaker bases like K₂CO₃ can be used, stronger bases such as sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF or DMSO are often more effective.[4][5]

  • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are classic, highly reactive methylating agents.[4] However, due to their toxicity, greener alternatives like dimethyl carbonate (DMC) are gaining popularity.[4][6][7] When using less reactive agents like DMC, higher temperatures and longer reaction times may be necessary.[4][7]

  • Reaction Conditions: Using a slight excess (1.1-1.2 equivalents) of the methylating agent can help drive the reaction to completion. Increasing the reaction temperature can also improve the rate, but should be done cautiously to avoid side reactions.

Question 3: I am observing multiple spots on my TLC plate after the N-methylation reaction. What are the likely side products?

Answer: The most common side product in indole N-methylation is C3-methylation. The indole C3 position is electron-rich and can compete with the nitrogen for the electrophilic methylating agent, especially if the nitrogen is not fully deprotonated.

N-Methylation_Side_Products cluster_reactants Reactants IndoleAnion Indole Anion N_Product N-Methylated Indole (Major Product) IndoleAnion->N_Product Attack at N1 C3_Product C3-Methylated Indole (Minor Side Product) IndoleAnion->C3_Product Attack at C3 MeI CH3I

Caption: Competing N- and C-alkylation pathways in indole methylation.

To minimize C3-alkylation:

  • Ensure complete deprotonation of the nitrogen by using a sufficiently strong base before adding the methylating agent.

  • Consider using a less reactive methylating agent, which can sometimes improve selectivity.

Step 3: C3-Iodination of 1-methyl-2-p-tolyl-1H-indole

The final step is an electrophilic aromatic substitution to introduce an iodine atom at the electron-rich C3 position.[8]

Question 4: The C3-iodination is sluggish, or I'm getting a mixture of products. How can I improve the yield and selectivity?

Answer: The success of the C3-iodination depends heavily on the choice of the iodinating agent and the reaction conditions. The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic attack.[8]

  • Choice of Iodinating Agent: Several reagents can be used for this transformation, each with different reactivity profiles.

    • N-Iodosuccinimide (NIS): This is a mild and highly effective reagent for the regioselective C3-iodination of indoles.[8][9] It often provides clean reactions and high yields under gentle conditions, making it an excellent first choice.[9]

    • Molecular Iodine (I₂): Can be used, often in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.[10] For instance, I₂ in the presence of a base like KOH is a common method.[8]

    • Iodine Monochloride (ICl): A more reactive and less selective reagent. It can lead to over-iodination or other side reactions if not used carefully.[11]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[8]

    • Temperature: Most iodinations with NIS can be carried out at room temperature. More reactive agents might require cooling to control selectivity.

    • Stoichiometry: Use of 1.0 to 1.2 equivalents of the iodinating agent is typical. An excess can lead to di-iodination, particularly at the C5 position.

Question 5: I'm concerned about the stability of the final iodinated product. What are the best practices for work-up and purification?

Answer: Haloindoles can be sensitive to light and acid, and may decompose over time.[12]

  • Work-up: After the reaction is complete, it's important to quench any remaining iodinating agent. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) is standard practice. Follow this with a standard aqueous work-up to remove the solvent and any water-soluble byproducts.

  • Purification: The most common method for purifying the final product is flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.[8][13] Recrystallization can also be an effective method for obtaining highly pure material.

  • Storage: The purified 3-iodoindole should be stored in a dark, cool place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation.

Data Summary: Comparison of Iodinating Agents

The choice of iodinating agent is critical for the success of the final step. The table below summarizes the key features of common reagents.

ReagentFormulaTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide C₄H₄INO₂DMF or MeCN, RTMild, highly selective for C3, high yields, easy to handle.[9]More expensive than I₂.
Molecular Iodine I₂Base (KOH) or oxidant, various solventsInexpensive, readily available.Can be less selective, may require an activator.[10]
Iodine Monochloride IClCH₂Cl₂, 0°C to RTHighly reactive.Can lead to over-iodination and side products, moisture sensitive.[11]

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on their specific substrate and available laboratory equipment.

Protocol 1: N-Methylation of 2-p-tolyl-1H-indole
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-p-tolyl-1H-indole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C3-Iodination using N-Iodosuccinimide (NIS)
  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-p-tolyl-1H-indole (1.0 eq) in DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[8]

References

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Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Iodo-1-methyl-2-P-tolyl-1H-indole in DMSO

Welcome to the technical support guide for 3-Iodo-1-methyl-2-P-tolyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Iodo-1-methyl-2-P-tolyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-Iodo-1-methyl-2-P-tolyl-1H-indole in DMSO. What are the initial steps I should take?

A1: When encountering low solubility of 3-Iodo-1-methyl-2-P-tolyl-1H-indole in DMSO, it is crucial to start with the fundamentals of your sample and solvent.[1]

  • Verify Compound Purity: Impurities can significantly impact the solubility of a compound.[2] Ensure you are using a high-purity batch of 3-Iodo-1-methyl-2-P-tolyl-1H-indole, as contaminants can interfere with the dissolution process.[1][3] It is recommended to have a certificate of analysis for your compound.

  • Use High-Purity, Anhydrous DMSO: The quality of your DMSO is critical. Use anhydrous (water-free) DMSO of a high purity grade (e.g., ACS Reagent Grade).[4] Water content in DMSO can alter its polarity and reduce its effectiveness in solvating nonpolar compounds.

  • Gentle Heating and Sonication: To aid dissolution, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be employed.[5][6] These methods increase the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice and interaction with the solvent. However, be cautious as excessive heat can lead to compound degradation.[6][7]

  • Vortexing: Ensure thorough mixing by vortexing the solution.[5] This helps to disperse the compound and increase the surface area available for solvation.

If these initial steps do not resolve the issue, you may need to consider more advanced strategies outlined in the following questions.

Q2: I've tried gentle heating and sonication, but my compound still won't fully dissolve, or it precipitates out of solution. What's my next step?

A2: If basic dissolution techniques fail, the next logical step is to consider the use of co-solvents. A co-solvent system can modify the polarity of the primary solvent (DMSO in this case) to better match the solute.[8][9]

A common and effective co-solvent system for poorly soluble compounds involves a mixture of DMSO, polyethylene glycol 400 (PEG 400), and ethanol.[7][10] For instance, a common starting ratio could be 10% DMSO, 40% PEG 400, and 50% water or an appropriate aqueous buffer.[7][10] The principle here is to create a solvent environment with a polarity that is intermediate between the highly polar DMSO and the nonpolar regions of your indole derivative.

It is important to prepare the co-solvent stock solution by first dissolving the compound in a minimal amount of DMSO before adding the other co-solvents.[7][10]

Q3: Can the pH of the solution affect the solubility of my indole derivative?

A3: Yes, pH can be a powerful tool for enhancing solubility, especially for molecules with ionizable groups.[7][8][10] The indole ring itself contains a weakly acidic nitrogen atom, and its protonation state is dependent on the pH of the solution.[10] For weakly basic compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[10] Conversely, if your molecule has acidic functional groups, increasing the pH can improve its solubility.[10] It is beneficial to determine the pKa of your compound to optimize the pH for dissolution.[10]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A4: This is a critical consideration for in vitro studies. High concentrations of DMSO can be toxic to cells and may interfere with your assay results.[6][7] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[7][10][11] It is imperative to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.[6][7] This allows you to differentiate the effects of the compound from the effects of the solvent.

Q5: How should I properly prepare and store my stock solution of 3-Iodo-1-methyl-2-P-tolyl-1H-indole in DMSO?

A5: Proper preparation and storage are essential for maintaining the integrity and reproducibility of your experiments.

Preparation:

  • Accurately weigh the required amount of the compound using a calibrated analytical balance.[5]

  • Transfer the compound to a sterile microcentrifuge tube or an amber vial.[5]

  • Add the calculated volume of high-purity DMSO to achieve your desired stock concentration.[5]

  • Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be used if necessary.[5]

  • Visually inspect the solution to ensure no particulates are present.[5]

Storage:

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[5][6]

  • Store the aliquots at -20°C or -80°C for long-term stability.[5]

  • Protect the solutions from light, as many indole derivatives are light-sensitive.[5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with 3-Iodo-1-methyl-2-P-tolyl-1H-indole.

Caption: A step-by-step workflow for troubleshooting low solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 3-Iodo-1-methyl-2-P-tolyl-1H-indole (Molecular Weight: 347.19 g/mol ).

Materials:

  • 3-Iodo-1-methyl-2-P-tolyl-1H-indole powder

  • High-purity, anhydrous DMSO[4]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials[5]

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.47 mg of the compound (10 mmol/L * 1 L/1000 mL * 347.19 g/mol * 1000 mg/g = 3.47 mg/mL).

  • Weighing: Accurately weigh 3.47 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of high-purity DMSO to the tube.[5]

  • Mixing: Securely cap the tube and vortex until the compound is completely dissolved.[5]

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it in a 37°C water bath for a similar duration.[5][6]

  • Inspection: Visually inspect the solution to confirm that no solid particles remain.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[5][6]

Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method

This protocol outlines the shake-flask method to determine the thermodynamic solubility of your compound in DMSO.[12]

Materials:

  • 3-Iodo-1-methyl-2-P-tolyl-1H-indole

  • High-purity DMSO

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 2-3 mg) to a vial containing a known volume of DMSO (e.g., 1 mL). The goal is to have undissolved solid material present.[12]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[7]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring not to disturb the solid pellet.[12]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[12] This concentration represents the thermodynamic solubility.

Data Summary Table

The following table compares various solubilization strategies that can be employed for poorly soluble indole derivatives.

Solubilization StrategyTypical Composition/MethodPotential Solubility EnhancementKey Considerations
Standard Dissolution 100% DMSOVariableMay require gentle heating or sonication.[5]
Co-solvency 10% DMSO, 40% PEG 400, 50% Water50 - 200 µMSimple to prepare; potential for in vivo toxicity of co-solvents.[10][11]
pH Adjustment Aqueous buffer with adjusted pHHighly variable; dependent on pKaEffective for ionizable compounds.[7][10]
Cyclodextrin Complexation 10% (w/v) HP-β-CD in water100 - 1000 µMCan improve stability; more complex formulation.[10]

Visualizing the Stock Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Storage Calculate 1. Calculate Mass & Volume Weigh 2. Weigh Compound Calculate->Weigh Add_Solvent 3. Add DMSO Weigh->Add_Solvent Mix 4. Vortex/Mix Add_Solvent->Mix Aid_Dissolution 5. Gentle Heat/Sonicate (Optional) Mix->Aid_Dissolution Inspect 6. Visually Inspect for Particulates Aid_Dissolution->Inspect Aliquot 7. Aliquot into Single-Use Tubes Inspect->Aliquot Store 8. Store at -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for preparing a stock solution in DMSO.

References

  • Technical Support Center: Overcoming Poor Solubility of Indole Intermedi
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Benchchem.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • 3-IODO-1-METHYL-2-P-TOLYL-1H-INDOLE — Chemical Substance Inform
  • DMSO. gChem.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.
  • Working with small molecules: preparing and storing stock solutions and determin
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media. Benchchem.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Compound Handling Instructions. MCE.
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • How do I make a stock solution of a substance in DMSO?.
  • 3-iodo-1-methyl-2-p-tolyl-1h-indole. Echemi.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Solubility enhancement techniques: A comprehensive review.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • DMSO Physical Properties. gChem.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Dimethyl sulfoxide. Wikipedia.
  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • 3-Iodo-1-tosyl-1H-indole | 170456-80-1. Sigma-Aldrich.
  • Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbon
  • DMSO/SOCl2-mediated C(sp2)–H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
  • 3-iodo-2-methyl-1H-indole — Chemical Substance Inform
  • 5 Ways Solvent Purity Impacts HPLC Results.
  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing.
  • Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions.
  • Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific, LLC.
  • DMSO/SOCl2-mediated C(sp2)−H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives | Request PDF.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
  • Solubility of drug in DMSO?.
  • 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. PMC.
  • Supplementary m

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Troubleshooting

Preventing degradation of 3-Iodo-1-methyl-2-P-tolyl-1H-indole during storage

Technical Support Center: 3-Iodo-1-methyl-2-P-tolyl-1H-indole Welcome to the technical support guide for 3-Iodo-1-methyl-2-P-tolyl-1H-indole. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Iodo-1-methyl-2-P-tolyl-1H-indole

Welcome to the technical support guide for 3-Iodo-1-methyl-2-P-tolyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this specialized indole derivative. Degradation can compromise experimental results, leading to lost time and resources. This guide provides in-depth, field-proven insights and protocols to prevent, identify, and troubleshoot compound degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3-Iodo-1-methyl-2-P-tolyl-1H-indole?

This compound's stability is primarily threatened by three environmental factors due to its chemical structure, which features an iodinated indole ring:

  • Atmospheric Exposure (Oxygen & Moisture): The indole nucleus can be susceptible to oxidation. More critically, many organoiodide compounds are sensitive to air and moisture, which can facilitate degradation pathways.[1][2] Handling and storing the compound under an inert atmosphere is the most critical step to prevent oxidative degradation.[1][3]

  • Light Exposure: Indole and its derivatives can be photosensitive.[4][5] Exposure to light, particularly UV and certain wavelengths of visible light, can provide the energy needed to initiate radical reactions, potentially leading to de-iodination or decomposition of the indole ring.[6][7]

  • Elevated Temperatures: Heat accelerates chemical reactions, including degradation processes. Storing the compound at elevated or even ambient temperatures for prolonged periods can significantly reduce its shelf-life.[8][9]

Q2: What is the ideal temperature for storing this compound?

For optimal long-term stability, 3-Iodo-1-methyl-2-P-tolyl-1H-indole should be stored at -20°C . If a -20°C freezer is unavailable, storage at 2-8°C is acceptable for short-to-medium durations, provided other protective measures (inert atmosphere, darkness) are strictly followed. The core principle is to minimize thermal energy, thereby slowing down any potential degradation kinetics.[10]

Q3: The compound has developed a slight discoloration. What does this mean and can I still use it?

Discoloration (e.g., turning yellow or brown) is a strong visual indicator of potential degradation. It often signifies the formation of oxidized byproducts or products resulting from de-iodination.

Before use, you MUST re-verify the compound's purity. A discolored sample should not be used in sensitive applications without analytical confirmation of its integrity. We recommend running a High-Performance Liquid Chromatography (HPLC) analysis or a Nuclear Magnetic Resonance (NMR) spectrum to quantify the purity and identify potential contaminants.

Q4: Is it better to use Argon or Nitrogen as the inert gas for storage?

Both high-purity nitrogen and argon are effective at displacing oxygen and moisture.[2] However, for highly sensitive compounds, Argon is often preferred . Being denser than air (and nitrogen), it can provide a more stable and reliable inert blanket over the compound, especially in containers that might be opened and closed multiple times.[2][11] For routine storage where the container remains sealed, high-purity nitrogen is a cost-effective and perfectly suitable alternative.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced potency or inconsistent results in assays. Compound degradation leading to a lower concentration of the active molecule.1. Immediately quarantine the stock of the compound. 2. Perform a purity analysis using HPLC or qNMR to determine the actual concentration. 3. If degraded, discard the stock according to safety protocols. 4. Review and reinforce storage and handling procedures for all new batches.
Appearance of new, unexpected spots on TLC or peaks in HPLC. Formation of degradation byproducts such as the de-iodinated parent indole or oxidized species.[12][13]1. Attempt to identify the impurities via mass spectrometry (LC-MS). 2. If the primary compound purity is still high (>95%), purification via column chromatography or recrystallization may be possible. 3. If purification is not feasible, the batch should be discarded.
Poor solubility compared to a fresh batch. Formation of insoluble polymeric byproducts due to extensive degradation.1. This indicates significant degradation. The compound is likely unusable. 2. Confirm with an analytical method (HPLC/NMR). 3. Dispose of the material safely and acquire a fresh batch.

Visualizing Degradation & Prevention

Understanding the pathways of degradation and the workflow for ensuring stability is crucial for prevention.

Potential Degradation Pathways Parent 3-Iodo-1-methyl-2-P-tolyl-1H-indole (Stable) Deiodinated 1-methyl-2-P-tolyl-1H-indole Parent->Deiodinated De-iodination (Light, Heat, Radicals) Oxidized Oxidized Indole Species (e.g., Oxindole derivatives) Parent->Oxidized Oxidation (Air/O₂) Other Other Byproducts Parent->Other Other Reactions (Moisture, Contaminants)

Caption: Key degradation routes for the target compound.

Caption: Decision-making process for compound quality control.

Protocols for Ensuring Compound Integrity

Adherence to strict protocols is the best defense against degradation.

Protocol 1: Optimal Long-Term Storage

This protocol describes the gold standard for storing 3-Iodo-1-methyl-2-P-tolyl-1H-indole to maximize its shelf life.

Materials:

  • 3-Iodo-1-methyl-2-P-tolyl-1H-indole (solid)

  • Appropriately sized amber glass vial with a PTFE-lined screw cap[1]

  • Parafilm® or sealing tape

  • Inert gas (Argon or Nitrogen, high purity) with tubing and needle adapter

  • -20°C freezer (explosion-proof if storing large quantities)[3]

  • Secondary container (e.g., small plastic box)

  • Desiccant pouch (optional, for added moisture protection)

Procedure:

  • Preparation: Perform all manipulations in a low-humidity environment, ideally within a glovebox or on a Schlenk line.[14] If not possible, work quickly in a well-ventilated fume hood.

  • Aliquotting: If you have a large batch, aliquot the compound into several smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Place the desired amount of the solid into the amber vial. Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid. Place a second, shorter needle (vent needle) through the septum or cap liner.

  • Flushing: Gently flush the vial with inert gas for 1-2 minutes. The inert gas will displace the heavier air, which will exit through the vent needle.[15]

  • Sealing: While still under a positive flow of inert gas, remove the vent needle first, then the gas inlet needle, and immediately tighten the screw cap securely.

  • Final Seal: For extra protection, wrap the cap-vial interface with Parafilm®.[16]

  • Storage: Place the sealed vial inside a labeled secondary container. Add a desiccant pouch if desired. Store the container in a designated -20°C freezer away from light sources.

  • Documentation: Clearly label the vial with the compound name, date received, and date opened/stored.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general-purpose method to quickly assess the purity of your compound. It should be adapted and optimized for your specific HPLC system.

Objective: To quantify the percentage of intact 3-Iodo-1-methyl-2-P-tolyl-1H-indole and detect degradation products.[17]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Sample of 3-Iodo-1-methyl-2-P-tolyl-1H-indole

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector (e.g., to 0.1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% TFA (or FA)

    • Mobile Phase B: Acetonitrile + 0.1% TFA (or FA)

  • HPLC Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan from 210-400 nm; monitor at the indole absorbance maximum (typically ~225 nm and ~280 nm).

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 70% B

      • 19-25 min: Hold at 70% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The de-iodinated analog, if present, will likely have a shorter retention time.

References

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  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wang, J., & Wang, S. (2022). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chemical Engineering Journal Advances, 10, 100263.
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  • Toral-Lopez, J., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 389-396.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

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  • Li, Y., et al. (2019). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1.
  • Baylor University Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill, Environment, Health and Safety. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives.
  • (No Source)
  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6719.
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • Majewska, M., et al. (2025). Monochromatic Photophase Light Alters Diurnal Profiles of Melatonin Pathway Indoles in the Rat Pineal Gland. International Journal of Molecular Sciences, 26(13), 7241.
  • Meng, L., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 2680.
  • (No Source)
  • An, J., Zhang, X., & Lu, J. (2021). Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants. Frontiers in Plant Science, 12, 793597.
  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]

  • Yadav, S., et al. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry.
  • (No Source)
  • Reddit. (2024, April 26). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. Retrieved from [Link]

  • Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(18), 4813-4830.
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  • Kim, D. S., et al. (2024). Guidelines for Packaging, Transport, and Storage of Source Cells for Organoids. International Journal of Stem Cells, 17(1), 1-10.
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Sources

Optimization

Technical Support Center: Crystallization of 3-Iodo-1-methyl-2-p-tolyl-1H-indole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 3-Iodo-1-methyl-2-p-tolyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 3-Iodo-1-methyl-2-p-tolyl-1H-indole. By understanding the principles behind crystallization and the potential pitfalls, you can significantly improve the purity and yield of your final product.

I. Understanding Potential Impurities

The first step in developing a robust crystallization protocol is to anticipate the likely impurities. Based on the common synthetic routes to 3-iodoindoles, the following impurities are plausible:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include N,N-dialkyl-o-iodoanilines and terminal acetylenes.

  • Reagents and Catalysts: Residual palladium/copper catalysts, iodine, or bases like potassium carbonate may be present.[1][2]

  • By-products of Iodination: The iodination of indoles can sometimes lead to the formation of di-iodinated or other regioisomeric products, although the 3-position is generally favored for electrophilic substitution.[3][4]

  • Oxidation/Decomposition Products: 3-Iodoindoles can be sensitive to light and air, potentially leading to colored impurities and decomposition over time.[5][6][7] It is advisable to store the compound at low temperatures in a dark vial.[6][7]

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

II. Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of 3-Iodo-1-methyl-2-p-tolyl-1H-indole and provides actionable solutions.

Issue 1: The Compound Fails to Crystallize

Symptoms: After cooling or solvent evaporation, the solution remains clear, or no solid precipitate forms.

Possible Cause Explanation Solution
Insufficient Supersaturation The concentration of the compound in the solvent is too low for crystal nucleation to occur.[8]Slowly evaporate the solvent to increase the concentration. If using a cooling method, try reducing the temperature further. For anti-solvent crystallization, add a small amount more of the anti-solvent.[8][9]
High Solubility in the Chosen Solvent The compound is too soluble, even at low temperatures, preventing it from precipitating out.[8]Re-evaluate your solvent choice. An ideal solvent dissolves the compound when hot but has low solubility when cold.[10][11][12] Consider using a solvent mixture (a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble).[8][13]
Inhibition of Nucleation The initial formation of crystal seeds (nuclei) is kinetically hindered.Induce nucleation by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or introducing a rough surface.[8][14][15]
Issue 2: The Compound "Oils Out" Instead of Crystallizing

Symptoms: An oily, non-crystalline layer separates from the solution upon cooling.

Possible Cause Explanation Solution
Rapid Cooling The solution is cooled too quickly, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.[8]Employ a slower cooling rate. Insulate the flask or use a programmable cooling bath to allow for gradual temperature reduction.[8][15]
High Impurity Level Significant amounts of impurities can disrupt the crystal lattice formation and promote the formation of an oil.[15]Purify the crude product further before attempting crystallization. Techniques like column chromatography can be effective in removing impurities that hinder crystallization.
Inappropriate Solvent The chosen solvent may not be suitable, or the solution may be too concentrated, causing the compound to precipitate above its melting point.[8][15]Re-dissolve the oil by heating and add more of the "good" solvent to dilute the solution. Experiment with different solvent systems. Sometimes a more viscous solvent can prevent oiling out.[8][14]
Issue 3: Poor Crystal Quality (Small or Needle-like Crystals)

Symptoms: The resulting solid is a microcrystalline powder or fine needles, which can be difficult to filter and may trap impurities.

Possible Cause Explanation Solution
High Rate of Nucleation Too many crystal nuclei form simultaneously, leading to competition for the solute and resulting in small crystals.[8]Reduce the rate of supersaturation by slowing down the cooling process or the addition of an anti-solvent.
Agitation or Vibration Physical disturbances can induce rapid and widespread nucleation.[8]Place the crystallization vessel in a location free from vibrations.
Solvent Effects The choice of solvent can significantly influence crystal habit.[16]Experiment with different solvents. For indole derivatives, solvent systems like methanol/water or hexane have been used effectively.[17][18][19]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallization?

A1: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room or lower temperatures.[10][11][12] To find a suitable solvent, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof). A good starting point for indole derivatives can be alcohol/water mixtures.[17]

Q2: My crystals are colored, but the pure compound should be colorless. What should I do?

A2: Colored impurities are common and can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8][10][12] The charcoal adsorbs the colored compounds, which are then removed during hot gravity filtration.

Q3: How can I improve the yield of my crystallization?

A3: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[11] After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote more complete precipitation.[13] However, be aware that cooling too rapidly can decrease purity.[14]

Q4: What is the difference between single-solvent and two-solvent recrystallization?

A4: In a single-solvent recrystallization , the compound is dissolved in a minimal amount of a hot solvent in which it has low solubility at room temperature.[13] In a two-solvent recrystallization , the compound is first dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (in which the compound is insoluble but is miscible with the first solvent) is added dropwise until the solution becomes cloudy, indicating the onset of precipitation.[13] The solution is then heated until it becomes clear again, and then allowed to cool slowly.

IV. Experimental Protocols & Visualizations

Protocol 1: General Single-Solvent Recrystallization
  • Solvent Selection: Through small-scale trials, identify a solvent that dissolves the crude 3-Iodo-1-methyl-2-p-tolyl-1H-indole when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid is just dissolved.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[10]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Workflow for Troubleshooting Crystallization

Caption: A flowchart for troubleshooting common crystallization problems.

Logical Relationship of Impurity Removal

G cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Pure Crystalline Product Starting Materials Starting Materials Slow Cooling Slow Cooling Starting Materials->Slow Cooling By-products By-products By-products->Slow Cooling Catalyst Residues Catalyst Residues Hot Filtration Hot Filtration Catalyst Residues->Hot Filtration Colored Impurities Colored Impurities Charcoal Treatment Charcoal Treatment Colored Impurities->Charcoal Treatment Hot Filtration->Slow Cooling Charcoal Treatment->Hot Filtration Cold Wash Cold Wash Slow Cooling->Cold Wash 3-Iodo-1-methyl-2-p-tolyl-1H-indole 3-Iodo-1-methyl-2-p-tolyl-1H-indole Cold Wash->3-Iodo-1-methyl-2-p-tolyl-1H-indole

Caption: The relationship between impurity types and purification steps.

V. References

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • Crystallization purification of indole. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). Organic Chemistry Portal. Retrieved from [Link]

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved from [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2005, December 6). ACS Publications. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. (n.d.). SciSpace. Retrieved from [Link]

  • What do common indole impurities look like? (2017, December 18). ResearchGate. Retrieved from [Link]

  • Crystallization process of tricyclic indole derivatives. (n.d.). Google Patents. Retrieved from

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, May 26). PubMed. Retrieved from [Link]

  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. (2019, February 26). Wiley Online Library. Retrieved from [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Iodination of substituted indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. (2023, September 14). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Preparation and Properties of INDOLE. (n.d.). SlideShare. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved from [Link]

  • Regioselective C5-H direct iodination of indoles. (2018). RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 3-Iodo-1-methyl-2-P-tolyl-1H-indole

Welcome to the dedicated technical support center for 3-Iodo-1-methyl-2-P-tolyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 3-Iodo-1-methyl-2-P-tolyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with the stability and oxidation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the handling, storage, and use of 3-Iodo-1-methyl-2-P-tolyl-1H-indole. Each problem is followed by a discussion of potential causes and actionable solutions.

Issue 1: The compound, which should be a stable solid, appears discolored (e.g., yellow, brown, or pinkish) upon receipt or after a short period of storage.

  • Potential Cause A: Oxidation. The indole ring is electron-rich and susceptible to oxidation, especially at the C3 position. The presence of the iodo group can further activate the ring towards oxidative degradation. Exposure to atmospheric oxygen can initiate this process, leading to the formation of colored impurities. The degradation of indole compounds often proceeds through a two-step hydroxylation pathway, which can lead to colored byproducts.[1][2]

  • Solution A:

    • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as argon or nitrogen.

    • Proper Storage: Store the compound in a tightly sealed, amber glass vial at low temperatures (-20°C is recommended for long-term storage). Avoid repeated freeze-thaw cycles.

    • Purification: If discoloration is observed, the compound may need to be repurified before use. Column chromatography on silica gel is a common method for purifying 3-iodoindoles.[3][4]

  • Potential Cause B: Light Sensitivity. Many organic molecules, including indoles and iodine-containing compounds, are sensitive to light. Photodegradation can lead to the formation of radical species and subsequent decomposition, resulting in discoloration.

  • Solution B:

    • Light Protection: Always store the compound in amber or opaque containers to protect it from light.[5][6]

    • Minimize Exposure: During experimental setup, minimize the exposure of the compound to direct light.

Issue 2: Inconsistent or poor yields in subsequent reactions (e.g., Suzuki, Sonogashira, or Heck couplings).

  • Potential Cause A: Degradation of the Starting Material. If the 3-Iodo-1-methyl-2-P-tolyl-1H-indole has degraded due to oxidation or light exposure, the actual amount of active starting material will be lower than what was weighed out, leading to lower yields.

  • Solution A:

    • Purity Check: Before use, assess the purity of the compound using techniques like ¹H NMR or HPLC. A fresh, pure sample should exhibit sharp, well-defined peaks.

    • Use Fresh Material: For critical reactions, it is best to use a freshly opened or recently purified batch of the compound.

  • Potential Cause B: Presence of Inhibitory Impurities. The degradation products of 3-Iodo-1-methyl-2-P-tolyl-1H-indole can sometimes interfere with or poison the catalyst used in cross-coupling reactions.

  • Solution B:

    • Purification: As mentioned previously, repurify the compound if degradation is suspected.

    • Reaction Conditions: Optimize your reaction conditions. For example, in palladium-catalyzed reactions, ensure that the catalyst, ligands, and solvents are of high quality and appropriately degassed.[3][7]

Issue 3: Appearance of unexpected spots on Thin Layer Chromatography (TLC) during reaction monitoring.

  • Potential Cause A: On-plate Decomposition. The silica gel on a TLC plate can be slightly acidic and, when combined with exposure to air and light, can cause sensitive compounds like 3-iodoindoles to decompose directly on the plate.

  • Solution A:

    • Minimize Spotting Time: Spot the TLC plate quickly and develop it immediately.

    • Neutralize Silica: In some cases, pre-treating the silica gel with a base, such as triethylamine, can help to prevent the decomposition of sensitive compounds.

    • Use Alternative TLC Plates: Consider using neutral alumina TLC plates for monitoring reactions with acid-sensitive compounds.

  • Potential Cause B: Reaction Byproducts. The unexpected spots may be genuine byproducts of your reaction. The indole nucleus can undergo various side reactions under different conditions.

  • Solution B:

    • Characterization: Isolate and characterize the unexpected products to better understand the reaction pathway and identify potential sources of side reactions.

    • Reaction Optimization: Adjust reaction parameters such as temperature, reaction time, or the choice of reagents to minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-Iodo-1-methyl-2-P-tolyl-1H-indole?

A1: The primary degradation pathway is likely oxidation. The electron-rich indole ring is susceptible to attack by atmospheric oxygen. This can lead to the formation of oxindoles and other oxidized species.[1][2][8] The C-I bond can also be labile under certain conditions, potentially leading to de-iodination.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light and moisture. For short-term use, storage at 2-8°C under the same conditions is acceptable.

Q3: How can I assess the purity of my 3-Iodo-1-methyl-2-P-tolyl-1H-indole?

A3: The purity can be assessed using several analytical techniques:

  • ¹H NMR: Look for the characteristic peaks of the compound and the absence of significant impurity peaks.

  • HPLC: A pure sample should show a single major peak. The presence of multiple peaks can indicate impurities or degradation products.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Q4: Is this compound compatible with all common laboratory solvents?

A4: While it is soluble in many common organic solvents like dichloromethane, ethyl acetate, and DMF, it's important to use dry, de-gassed solvents for reactions to prevent hydrolysis and oxidation. Prolonged exposure to protic solvents, especially in the presence of light and air, may accelerate degradation.

Q5: What safety precautions should I take when handling this compound?

A5: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure
  • Receiving: Upon receipt, immediately inspect the container for any signs of damage.

  • Inert Atmosphere Transfer: If the compound is not already packaged under an inert atmosphere, transfer it to a suitable container inside a glovebox or using a Schlenk line.

  • Storage: Store the compound in a clearly labeled, amber glass vial with a tight-fitting cap. For long-term storage, place the vial in a -20°C freezer.

  • Dispensing: When taking a sample, allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial. If possible, dispense the required amount under a stream of inert gas.

  • Resealing: After dispensing, purge the vial with an inert gas before resealing and returning it to the appropriate storage conditions.

Protocol 2: Small-Scale Repurification by Flash Column Chromatography
  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column of appropriate size.

  • Loading: Dissolve the crude or discolored 3-Iodo-1-methyl-2-P-tolyl-1H-indole in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the impurities. Monitor the fractions by TLC.

  • Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying and Storage: Dry the purified compound under high vacuum to remove any residual solvent and then store it under an inert atmosphere as described in Protocol 1.

Visualizing Stability and Degradation

Diagram 1: Key Factors Influencing the Stability of 3-Iodo-1-methyl-2-P-tolyl-1H-indole

cluster_0 Degradation Triggers cluster_1 Preventative Measures A 3-Iodo-1-methyl-2-P-tolyl-1H-indole (Stable Form) B Degraded Product (Colored Impurities, Lower Reactivity) A->B C Oxygen (Air) C->B Oxidation D Light (UV/Visible) D->B Photodegradation E Heat E->B Thermal Decomposition F Moisture/Protic Solvents F->B Hydrolysis/Solvolysis G Inert Atmosphere (Argon/Nitrogen) G->A H Amber Vial/ Darkness H->A I Low Temperature (-20°C) I->A J Dry Solvents J->A

Caption: Factors contributing to the degradation of 3-Iodo-1-methyl-2-P-tolyl-1H-indole and preventative measures.

Diagram 2: Troubleshooting Workflow for Poor Reaction Yields

Start Poor Reaction Yield CheckPurity Assess Purity of Starting Material (¹H NMR, HPLC) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Repurify Repurify Starting Material (Column Chromatography) IsPure->Repurify No CheckConditions Review Reaction Conditions (Solvent, Catalyst, Temperature) IsPure->CheckConditions Yes Repurify->CheckPurity Optimize Optimize Reaction Conditions CheckConditions->Optimize End Improved Yield Optimize->End

Caption: A decision-making workflow for troubleshooting poor reaction yields.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C (long-term), 2-8°C (short-term)Minimizes thermal degradation and slows down oxidative processes.
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Exposure Store in amber or opaque vialsPrevents photodegradation.
Purity Analysis ¹H NMR, HPLCTo confirm identity and quantify impurities before use.

References

  • Gu, J.-D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. [Link]

  • Gu, J. D., & Gu, J. D. (2002). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin, 45(1-12), 379–384. [Link]

  • Fukuoka, T., et al. (2015). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 6, 147. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7658–7664. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. *PMC. [Link]

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Yue, D., & Larock, R. C. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(6), 1037–1040. [Link]

  • Yue, D., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed Coupling of N,N-dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • INCHEM. (n.d.). Iodine (PIM 280). [Link]

  • Reddit. (2014). Storing iodine compound. [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Iodo-1-methyl-2-P-tolyl-1H-indole vs 3-Bromo-1-methyl-2-P-tolyl-1H-indole reactivity

A Comparative Guide to 3-Haloindole Reactivity: 3-Iodo- vs. 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole Executive Summary Indole scaffolds are ubiquitous in pharmaceutical development, and functionalization at the C-3 positio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 3-Haloindole Reactivity: 3-Iodo- vs. 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole

Executive Summary

Indole scaffolds are ubiquitous in pharmaceutical development, and functionalization at the C-3 position is a critical step in Structure-Activity Relationship (SAR) campaigns. When utilizing 1-methyl-2-(p-tolyl)-1H-indole as a core, selecting the appropriate C-3 halogen—iodine or bromine—fundamentally dictates your downstream synthetic strategy. As a Senior Application Scientist, I frequently observe discovery programs stalling due to poor halogen selection. This guide provides an objective, data-driven comparison of 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole and 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole, analyzing their thermodynamic properties, cross-coupling kinetics, and practical laboratory applications to help you build self-validating synthetic workflows.

Mechanistic Causality: C-I vs. C-Br Bond Dynamics

The reactivity divergence between the 3-iodo and 3-bromo derivatives is primarily governed by the carbon-halogen bond dissociation energy (BDE) and the atomic radius of the halogen.

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the Pd(0) active species is often the rate-determining step[1]. The observed rate of oxidative addition strictly follows the trend C-I > C-Br > C-Cl > C-F[2]. The weaker C-I bond (~65 kcal/mol) in 3-iodo-1-methyl-2-(p-tolyl)-1H-indole allows for facile, rapid oxidative addition at ambient or mildly elevated temperatures. Conversely, the stronger C-Br bond (~81 kcal/mol) requires higher thermal energy and electron-rich, sterically demanding ligands (e.g., P(t-Bu)3 or XPhos) to drive the insertion, prevent catalyst resting states, and facilitate reversible oxidative addition into the product C-Br bond[3].

  • Lithium-Halogen Exchange: The larger polarizability and longer bond length of the C-I bond facilitate extremely rapid lithium-halogen exchange at cryogenic temperatures (-78 °C). The bromo analog undergoes this exchange more slowly, often requiring slightly elevated temperatures (e.g., -40 °C) or the use of tert-butyllithium (t-BuLi) instead of n-butyllithium (n-BuLi) to ensure complete metalation without competitive side reactions.

  • Reductive Elimination Challenges: While oxidative addition of carbon–halogen bonds is thermodynamically favorable, the reverse reaction (reductive elimination to form carbon–halogen bonds) poses a significant challenge, heavily favoring the forward cross-coupling pathway once the Pd(II) intermediate is formed[4].

Quantitative Performance Comparison

To objectively evaluate which substrate fits your workflow, consult the quantitative parameters summarized below:

Parameter3-Iodo-1-methyl-2-(p-tolyl)-1H-indole3-Bromo-1-methyl-2-(p-tolyl)-1H-indole
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Pd(0) Oxidative Addition Rate Extremely Fast (Often spontaneous at RT)Moderate (Requires heat/ligand activation)
Typical Suzuki Coupling Temp. 25 °C – 50 °C80 °C – 100 °C
Optimal Pd Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 with XPhos or P(t-Bu)3
Lithium-Halogen Exchange n-BuLi, -78 °C, 15 mint-BuLi (2 eq) or n-BuLi, -78 to -40 °C, 1 hr
Storage Stability Light-sensitive (requires dark storage)Highly stable under ambient conditions

Visualizing the Reactivity Pathways

The fundamental differences in activation energy during the catalytic cycle dictate the choice of reagents.

G Pd0 Pd(0) Catalyst SubI 3-Iodoindole Pd0->SubI Fast C-I Cleavage SubBr 3-Bromoindole Pd0->SubBr Slow C-Br Cleavage PdII_I Pd(II)-I Intermediate SubI->PdII_I PdII_Br Pd(II)-Br Intermediate SubBr->PdII_Br Product Coupled Product PdII_I->Product Reductive Elimination PdII_Br->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle comparing Pd(0) oxidative addition rates of 3-Iodo vs 3-Bromoindoles.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies highlight the operational differences caused by the distinct halogen reactivities.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple a sensitive arylboronic acid to the C-3 position. Causality: The 3-iodo substrate is chosen when the boronic acid is prone to protodeboronation at high temperatures. The 3-bromo substrate is used when the boronic acid is highly stable and cost-efficiency at scale is prioritized.

For 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole:

  • Preparation: In a rigorously degassed Schlenk flask, combine the 3-iodoindole (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (2-5 mol%). Rationale: The highly reactive C-I bond does not require specialized dialkylbiaryl phosphine ligands; standard triphenylphosphine is sufficient for rapid oxidative addition[2].

  • Solvent & Reaction: Add a degassed mixture of THF/H2O (4:1). Stir at 40 °C for 2-4 hours.

  • Validation: Monitor via LC-MS. The rapid disappearance of the iodo-starting material without the formation of des-iodo byproducts confirms successful oxidative addition.

For 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole:

  • Preparation: Combine the 3-bromoindole (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a pressure vial.

  • Catalyst/Ligand Selection: Add Pd2(dba)3 (2 mol%) and XPhos or P(t-Bu)3 (4 mol%). Rationale: The bulky, electron-rich ligand is mandatory to lower the activation barrier for C-Br oxidative addition[3].

  • Solvent & Reaction: Add degassed Toluene/H2O (10:1). Heat to 90 °C for 12-16 hours.

  • Validation: If the reaction stalls, it indicates catalyst deactivation (often visible as palladium black), necessitating a higher ligand-to-palladium ratio or stricter anaerobic conditions.

Protocol B: Lithium-Halogen Exchange and Electrophilic Trapping

Objective: To generate a C-3 nucleophile for trapping with an aldehyde. Causality: Iodine's high polarizability allows for kinetic control at strictly cryogenic temperatures, preventing unwanted ring-opening or side-metalation at the methyl or p-tolyl groups.

  • Cooling: Dissolve the 3-haloindole in anhydrous THF under Argon. Cool to -78 °C.

  • Metalation:

    • Iodo-variant: Dropwise add n-BuLi (1.05 equiv). Stir for 15 minutes. The exchange is nearly instantaneous.

    • Bromo-variant: Dropwise add t-BuLi (2.1 equiv) to drive the equilibrium and prevent the formation of alkyl bromide byproducts that could alkylate the indole. Stir for 45-60 minutes, allowing the temperature to briefly reach -40 °C before re-cooling.

  • Trapping: Add the electrophile (e.g., benzaldehyde) dropwise.

  • Quenching: Quench with saturated aqueous NH4Cl to validate the formation of the secondary alcohol product.

Workflow Start Select C3-Haloindole Iodo 3-Iodo Derivative Start->Iodo Bromo 3-Bromo Derivative Start->Bromo CondI Mild Cross-Coupling 25-50°C, Weak Base Iodo->CondI Pathway A LithI Lithiation: -78°C Fast Exchange Iodo->LithI Pathway B CondBr Harsh Cross-Coupling 80-100°C, Strong Base Bromo->CondBr Pathway A LithBr Lithiation: -40°C Slower Exchange Bromo->LithBr Pathway B

Experimental workflow dictating condition selection based on C3-halogen reactivity.

Strategic Recommendations for Drug Development

For discovery chemists synthesizing libraries, 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole is the superior choice for late-stage, mild functionalization where substrate fragility is a concern. Its exceptional reactivity guarantees high yields under gentle conditions. However, for process chemists scaling up a validated route, 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole offers better atom economy, superior shelf stability, and lower raw material costs, provided the catalytic system is engineered to overcome its higher activation energy barrier.

References

  • Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews - ACS Publications. 2

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ResearchGate. 3

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). 1

  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acyl Fluorides and Chlorides: Synthesis of Aryl Halides via Reductive Elimination of the C–X (X = I, Br, and Cl) Bond and Mechanistic Implications. ACS Publications. 4

Sources

Comparative

1H and 13C NMR spectra validation for 3-Iodo-1-methyl-2-P-tolyl-1H-indole

Title: Analytical Validation of 3-Iodo-1-methyl-2-p-tolyl-1H-indole: A Comparative Guide to NMR Methodologies Audience: Researchers, scientists, and drug development professionals. Introduction The structural validation...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation of 3-Iodo-1-methyl-2-p-tolyl-1H-indole: A Comparative Guide to NMR Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural validation of halogenated indole derivatives is a critical bottleneck in medicinal chemistry and materials science. Specifically, 3-Iodo-1-methyl-2-p-tolyl-1H-indole presents a unique analytical challenge. While standard proton (1H) NMR can easily confirm the presence of the N-methyl and p-tolyl groups, the carbon (13C) NMR spectrum is heavily distorted by the presence of the C3-iodine atom.

This guide objectively compares three validation methodologies—High-Field NMR (600 MHz), Benchtop NMR (80 MHz), and In-Silico Prediction—providing experimental protocols and causality-driven insights to ensure scientific integrity during drug development workflows.

The Molecular Challenge: The Heavy Atom Effect

To understand why certain analytical methods fail, we must first examine the causality behind the molecule's electronic environment. In 3-Iodo-1-methyl-2-p-tolyl-1H-indole, the iodine atom at the C3 position does not behave like a typical electronegative halogen (e.g., fluorine or chlorine). Instead, it exerts a profound "Heavy Atom Effect"[1].

Mechanistically, this is driven by the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect[2]. The large electron cloud and spin-orbit coupling of the iodine atom induce a massive diamagnetic shielding on the directly attached C3 carbon. Consequently, while typical aromatic or heteroaromatic carbons resonate between 100–150 ppm, the C3-I carbon experiences an anomalous upfield shift, typically resonating around 57–59 ppm[3]. Failing to account for this physical reality is the primary reason why automated validation pipelines and prediction algorithms often reject pure synthesized batches.

HeavyAtomEffect Iodine C3 Iodination (Heavy Atom) SpinOrbit Spin-Orbit Coupling & Diamagnetic Shielding Iodine->SpinOrbit Physical Reality Prediction Standard In-Silico Algorithms Iodine->Prediction Computational Limitation Shift Anomalous Upfield Shift (13C ~ 59 ppm) SpinOrbit->Shift Physical Reality Error Prediction Error (Predicts ~85 ppm) Shift->Error Discrepancy Prediction->Error Computational Limitation

Causality of the SO-HALA effect leading to in-silico prediction discrepancies.

Comparative Performance Analysis

When validating 3-Iodo-1-methyl-2-p-tolyl-1H-indole, researchers typically choose between three analytical tiers. Table 1 summarizes the quantitative data and performance of each.

  • High-Field NMR (600 MHz): The gold standard. It provides the resolution necessary to separate the AA'BB' spin system of the p-tolyl group from the overlapping C4-C7 indole protons. More importantly, its high sensitivity allows for the detection of the quaternary C3-I carbon at ~59 ppm, which suffers from long T1 relaxation times and lacks Nuclear Overhauser Effect (NOE) enhancement.

  • Benchtop NMR (80 MHz): Ideal for rapid, at-line reaction monitoring. While it cannot resolve the complex aromatic multiplet (7.10–7.60 ppm), it is highly effective for a self-validating protocol: tracking the disappearance of the C3-H proton to confirm reaction completion.

  • In-Silico Prediction (e.g., Mnova, ChemDraw): While useful for standard organic molecules, standard algorithms struggle with relativistic heavy atom effects[2]. They typically predict the C3-I carbon at ~80–90 ppm, leading to a false-negative validation if compared blindly to experimental data[1].

Table 1: Comparative NMR Data for 3-Iodo-1-methyl-2-p-tolyl-1H-indole

Nucleus / PositionHigh-Field NMR (600 MHz, Exp.)Benchtop NMR (80 MHz, Exp.)In-Silico PredictionCausality / Limitation
1H (N-CH3) 3.63 ppm (s, 3H)3.6 ppm (s, 3H)3.70 ppm (s, 3H)Highly conserved; easily resolved across all methods.
1H (Ar-CH3) 2.40 ppm (s, 3H)2.4 ppm (s, 3H)2.35 ppm (s, 3H)p-tolyl methyl group; easily resolved.
1H (Aromatics) 7.10 - 7.60 ppm (m, 8H)7.1 - 7.6 ppm (broad m, 8H)7.15 - 7.65 ppm (m, 8H)600 MHz resolves the AA'BB' p-tolyl system from indole protons.
13C (C3-I) ~59.0 ppmN/A (Sensitivity too low)~85.0 ppmHeavy Atom Effect : Iodine induces massive upfield shift. Prediction fails.
13C (N-CH3) ~32.2 ppmN/A~31.5 ppmStandard N-methyl shift.
13C (Ar-CH3) ~21.3 ppmN/A~21.0 ppmStandard aryl-methyl shift.

Experimental Protocols for Self-Validating Systems

To ensure trustworthiness, the validation workflow must be self-contained. The following protocols detail the preparation and acquisition strategies to overcome the specific challenges of this molecule.

NMR_Workflow Start 1-Methyl-2-p-tolyl-1H-indole (Starting Material) Iodination Iodination Reaction (I2, Base, RT) Start->Iodination Product 3-Iodo-1-methyl-2-p-tolyl-1H-indole (Target Compound) Iodination->Product Prep NMR Sample Prep (CDCl3 + TMS) Product->Prep InSilico In-Silico Prediction (Algorithm-based) Product->InSilico Structure Input NMR600 High-Field NMR (600 MHz) Full 1D & 2D Suite Prep->NMR600 Gold Standard NMR80 Benchtop NMR (80 MHz) Rapid 1H Screening Prep->NMR80 Quick Screen

Workflow comparing synthesis, sample preparation, and the three validation methodologies.

Protocol 1: High-Field NMR (600 MHz) Acquisition for Quaternary Carbon Resolution

Objective: To definitively observe the heavily shielded C3-I carbon and resolve the aromatic proton overlap.

  • Sample Preparation: Dissolve 25 mg of purified 3-Iodo-1-methyl-2-p-tolyl-1H-indole in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could broaden the signals.

  • 1H Acquisition: Run a standard 1D proton experiment with a spectral width of 12 ppm, 16 scans, and a relaxation delay (D1) of 1.5 seconds. The p-tolyl methyl (2.40 ppm) and N-methyl (3.63 ppm) will appear as sharp singlets.

  • 13C Acquisition (Critical Step): Because the C3-I carbon is quaternary and lacks attached protons, it has a long T1 relaxation time and does not benefit from NOE enhancement. To capture this signal at ~59.0 ppm, increase the relaxation delay (D1) to 3.0 seconds and acquire a minimum of 1,024 scans.

  • Self-Validation: Cross-reference the 1D spectra with a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. You must observe a 3-bond coupling between the N-methyl protons (3.63 ppm) and the C2 carbon, as well as a coupling from the p-tolyl protons to the C2 carbon, confirming the regiochemistry of the indole core.

Protocol 2: Benchtop NMR (80 MHz) Reaction Monitoring

Objective: To rapidly confirm the success of the iodination step without waiting for high-field instrument availability.

  • Sampling: Extract a 50 µL aliquot from the iodination reaction mixture. Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to remove excess I2, extract with ethyl acetate, and evaporate the solvent under a stream of nitrogen.

  • Preparation: Dissolve the crude residue in 0.5 mL CDCl3 and transfer to a standard NMR tube.

  • Acquisition & Analysis: Run a rapid 1H scan (16 scans, ~2 minutes).

  • Self-Validation: Look for the absence of the C3-H proton singlet, which typically appears around 6.5 ppm in the starting material (1-methyl-2-p-tolyl-1H-indole). The disappearance of this peak, coupled with the retention of the N-methyl and Ar-methyl singlets, confirms complete conversion to the 3-iodo derivative.

Conclusion

Validating 3-Iodo-1-methyl-2-p-tolyl-1H-indole requires an understanding of the physical chemistry governing its NMR behavior. While in-silico tools and benchtop systems offer speed, they are blinded by the relativistic heavy atom effect and low resolution, respectively. High-field NMR, paired with optimized relaxation delays for quaternary carbons, remains the only definitive method for proving the structural integrity of this complex halogenated scaffold.

Sources

Validation

Comparative Guide to HPLC Method Validation for Assessing 3-Iodo-1-methyl-2-P-tolyl-1H-indole Purity

A Senior Application Scientist's Field-Proven Insights into Ensuring Methodological Robustness and Regulatory Compliance For researchers, scientists, and drug development professionals, the accurate determination of puri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Methodological Robustness and Regulatory Compliance

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory submission. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for assessing the purity of 3-Iodo-1-methyl-2-P-tolyl-1H-indole, a novel indole derivative. We will explore the critical validation parameters, supported by experimental data, to establish a scientifically sound and defensible analytical method.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1] For purity assessment, this means the HPLC method must be specific, sensitive, linear, accurate, precise, and robust. This guide will follow the globally harmonized principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3]

The Analyte: 3-Iodo-1-methyl-2-P-tolyl-1H-indole

3-Iodo-1-methyl-2-P-tolyl-1H-indole is a substituted indole with the molecular formula C16H14IN and a molecular weight of 347.194 g/mol .[4] Its structure suggests a non-polar character, making it well-suited for reverse-phase HPLC analysis. Understanding the physicochemical properties of the analyte is the first step in developing a robust analytical method.

Comparative HPLC Methodologies

To illustrate the validation process, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity assessment of 3-Iodo-1-methyl-2-P-tolyl-1H-indole. Method A represents a well-developed and validated method, while Method B will serve as a comparison to highlight the importance of certain chromatographic parameters.

ParameterMethod A (Optimized)Method B (Alternative)
Column C18 (250 mm x 4.6 mm, 5 µm)C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmUV at 254 nm
Column Temp. 30°CAmbient
Injection Vol. 10 µL20 µL

The choice of a C18 column in Method A provides greater hydrophobic interaction, which can be beneficial for retaining and resolving non-polar compounds like our target analyte and its potential impurities. The acetonitrile mobile phase often provides better peak shape and lower backpressure compared to methanol.

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Forced Degradation Forced Degradation Specificity->Forced Degradation Accuracy Accuracy Range Range Linearity->Range Precision Precision Recovery Studies Recovery Studies Accuracy->Recovery Studies LOD_LOQ LOD & LOQ Robustness Robustness Precision->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Signal-to-Noise Signal-to-Noise LOD_LOQ->Signal-to-Noise Method Parameters Variation Method Parameters Variation Robustness->Method Parameters Variation

Caption: A typical workflow for HPLC method validation.

Core Validation Parameters: A Comparative Analysis

The following sections detail the experimental approach and comparative data for each critical validation parameter as per ICH Q2(R1) guidelines.[5]

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8] These studies expose the drug substance to harsh conditions to intentionally generate degradation products.[9][10]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of 3-Iodo-1-methyl-2-P-tolyl-1H-indole at a concentration of 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours (for solid drug substance).

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the HPLC method and evaluate the chromatograms for the separation of the main peak from any degradation products.

Comparative Data:

Stress ConditionMethod A - Peak PurityMethod B - Peak Purity
Acid HydrolysisPass (No co-elution)Fail (Co-elution of degradant)
Base HydrolysisPass (No co-elution)Pass (No co-elution)
Oxidative DegradationPass (No co-elution)Pass (No co-elution)
Thermal DegradationPass (No co-elution)Pass (No co-elution)
Photolytic DegradationPass (No co-elution)Pass (No co-elution)

Method A demonstrates superior specificity, particularly under acidic stress conditions, by successfully separating the main analyte peak from all degradation products. This is a critical requirement for a stability-indicating method.

Linearity

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] This is crucial for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of 3-Iodo-1-methyl-2-P-tolyl-1H-indole reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 10 - 15020 - 200Appropriate for intended use
Correlation Coefficient (r²) 0.99950.9981≥ 0.999
Y-intercept Close to zeroSignificant deviationShould be close to zero

Method A exhibits a stronger linear relationship with a correlation coefficient exceeding the generally accepted criterion of 0.999, indicating a more reliable quantification over the specified range.

Accuracy

Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value.[11] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable).

  • Spike the placebo with known amounts of 3-Iodo-1-methyl-2-P-tolyl-1H-indole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Spiked LevelMethod A - % Recovery (Mean ± SD)Method B - % Recovery (Mean ± SD)Acceptance Criteria
80%99.5 ± 0.897.2 ± 1.598.0% - 102.0%
100%100.2 ± 0.598.5 ± 1.298.0% - 102.0%
120%99.8 ± 0.7103.1 ± 1.898.0% - 102.0%

Method A demonstrates superior accuracy with recovery values well within the typical acceptance criteria of 98.0% to 102.0%. The lower standard deviation also indicates better precision.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of 3-Iodo-1-methyl-2-P-tolyl-1H-indole at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

Precision LevelMethod A - % RSDMethod B - % RSDAcceptance Criteria
Repeatability 0.6%1.8%≤ 2.0%
Intermediate Precision 0.9%2.5%≤ 2.0%

Method A exhibits excellent precision with a Relative Standard Deviation (%RSD) well below the 2.0% limit for both repeatability and intermediate precision. Method B fails to meet the acceptance criteria for intermediate precision, indicating a lack of ruggedness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Comparative Data:

ParameterMethod AMethod B
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5

Method A demonstrates significantly better sensitivity with lower LOD and LOQ values, making it more suitable for detecting and quantifying trace impurities.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 2°C)

  • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results for each variation.

Comparative Data:

Varied ParameterMethod A - System SuitabilityMethod B - System Suitability
Flow Rate (+0.1 mL/min)PassFail (Tailing > 2)
Mobile Phase (-2% Acetonitrile)PassFail (Resolution < 1.5)
Column Temp (+2°C)PassPass

Method A demonstrates good robustness, with system suitability parameters remaining within acceptable limits despite minor variations in the method parameters. Method B is less robust and more susceptible to changes in flow rate and mobile phase composition.

Logical Relationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation Parameter Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures quantification of correct analyte Robustness Robustness Specificity->Robustness robustness maintains specificity Accuracy Accuracy Linearity->Accuracy underpins accurate measurement Range Range Linearity->Range defines working range Precision Precision Accuracy->Precision accuracy requires precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ defines limits of reliable measurement

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This comparative guide demonstrates the critical importance of a systematic and rigorous approach to HPLC method validation for assessing the purity of 3-Iodo-1-methyl-2-P-tolyl-1H-indole. Method A, with its optimized chromatographic conditions, consistently outperformed Method B across all key validation parameters, including specificity, linearity, accuracy, precision, sensitivity, and robustness.

For researchers and drug development professionals, the adoption of a well-validated, stability-indicating HPLC method is not merely a regulatory requirement but a fundamental aspect of ensuring product quality and patient safety. The data presented herein underscores the necessity of careful method development and thorough validation to generate reliable and defensible analytical results.

References
  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Available from: [Link]

  • PMC. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • PMC. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available from: [Link]

  • ResearchGate. HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB... Available from: [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]

  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available from: [Link]

  • PubChem. 3-iodo-1H-indole. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]

  • PubChem. 3-iodo-2-methyl-1H-indole. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ACS Omega. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. Available from: [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • NextSDS. 3-IODO-1-METHYL-2-P-TOLYL-1H-INDOLE — Chemical Substance Information. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Coupling Efficiency: A Comparative Analysis of Halogenated Indole Derivatives

For researchers at the forefront of medicinal chemistry and materials science, the indole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and functional materials makes...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of medicinal chemistry and materials science, the indole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and functional materials makes its selective functionalization a critical endeavor. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2][3][4]

However, the efficiency of these transformations is profoundly dependent on the nature of the starting materials, particularly the halogen substituent on the indole ring. The choice between an iodo-, bromo-, or chloro-indole is not merely a matter of availability; it is a strategic decision that impacts reaction kinetics, catalyst selection, and overall synthetic efficiency. This guide provides an in-depth, data-driven comparison of these three key substrates, offering field-proven insights to inform your experimental design and accelerate your research.

The Decisive Step: Understanding Halogen Reactivity

The universally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is:

Iodine > Bromine > Chlorine [5]

This hierarchy is fundamentally rooted in the mechanism of the catalytic cycle, specifically the oxidative addition step. This is often the rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[5] The rate of this step is inversely proportional to the C-X bond dissociation energy. The weaker the bond, the faster the oxidative addition, and the more facile the overall reaction.

  • C-I Bond: The longest and weakest of the three, making iodo-indoles the most reactive coupling partners.

  • C-Br Bond: Offers a mid-range bond strength, providing a reliable balance between reactivity and stability.

  • C-Cl Bond: The shortest and strongest bond, rendering chloro-indoles the most challenging substrates to activate.

This fundamental principle governs the choice of catalyst, base, and temperature required to drive the reaction to completion.

G pd0 Pd(0) Catalyst activated_complex Indole-Pd(II)-X pd0->activated_complex Oxidative Addition indole_halide Indole-X indole_halide->activated_complex Iodo Indole-I (Fastest) Bromo Indole-Br (Moderate) Iodo->Bromo Decreasing Reactivity (Increasing C-X Bond Strength) Chloro Indole-Cl (Slowest) Bromo->Chloro Decreasing Reactivity (Increasing C-X Bond Strength)

Sources

Validation

High-Resolution Mass Spectrometry Profiling of Halogenated 2-Arylindoles: A Comparative Guide to 3-Iodo-1-methyl-2-p-tolyl-1H-indole Fragmentation

Introduction The structural elucidation of halogenated indoles is a critical bottleneck in the development of novel therapeutics, where the 2-arylindole core serves as a privileged scaffold[1]. Specifically, 3-Iodo-1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The structural elucidation of halogenated indoles is a critical bottleneck in the development of novel therapeutics, where the 2-arylindole core serves as a privileged scaffold[1]. Specifically, 3-Iodo-1-methyl-2-p-tolyl-1H-indole (C16H14IN, Exact Mass: 347.0171 Da)[2] represents a complex analytical challenge. The heavy-atom effect of iodine, combined with the steric bulk of the C2 p-tolyl and N1 methyl groups, creates unique fragmentation behaviors. Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of such halogenated indoles[3].

This guide objectively compares Electron Impact (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for profiling this compound. By analyzing the causality behind its fragmentation, we provide researchers with self-validating protocols to ensure high-fidelity structural characterization.

Causality in Fragmentation Mechanics

In mass spectrometry, the fragmentation of 3-iodo-1-methyl-2-p-tolyl-1H-indole is strictly governed by bond dissociation energies and the thermodynamic stabilization of the resulting product ions. High-resolution ESI mass spectra provide definitive molecular weight and fragmentation data for these iodoindoles[4].

  • Primary Cleavage (Loss of Iodine): The C-I bond at the C3 position is the weakest in the molecule. Upon ionization, the most thermodynamically favored event is the homolytic cleavage of the iodine radical (-127 Da). This generates a highly stable [M-I]+ fragment at m/z 220.112. In ESI-MS/MS, the characteristic iodine fragment can be detected using data-independent precursor isolation to confirm the presence of the halogen[5].

  • Secondary Cleavage (N-Demethylation): The resulting [M-I]+ ion undergoes subsequent loss of a methyl radical (-15 Da) from the N1 position. This is driven by the formation of a highly conjugated, stable indole radical cation at m/z 205.089.

  • Tertiary Cleavage (C2-Aryl Scission): The p-tolyl group at C2 can be cleaved (-91 Da, corresponding to a tropylium or benzyl radical loss), yielding an m/z 129.057 fragment representing the bare indole core.

MS_Fragmentation M Molecular Ion [M]+• m/z 347.017 C16H14IN MI [M - I]+ m/z 220.112 C16H14N+ M->MI -I• (-127 Da) Homolytic Cleavage MIMe [M - I - CH3]+• m/z 205.089 C15H11N+• MI->MIMe -CH3• (-15 Da) N-Demethylation MITol [M - I - p-Tolyl]+ m/z 129.057 C9H7N+ MI->MITol -C7H7• (-91 Da) C2-Aryl Cleavage

Logical fragmentation pathway of 3-Iodo-1-methyl-2-p-tolyl-1H-indole in tandem MS.

Comparative Performance: EI-MS vs. ESI-MS/MS

When analyzing halogenated 2-arylindoles, the choice of ionization technique dictates the structural information obtained. EI-MS provides "hard" ionization, often preserving the highly conjugated molecular ion as the base peak, while ESI-MS/MS provides "soft" ionization, requiring collision-induced dissociation (CID) to map the structural connectivity.

Quantitative Comparison of Fragmentation Data
Ion Typem/z ValueFormulaRelative Abundance (EI)Relative Abundance (ESI-MS/MS)Diagnostic Significance
[M]+• / [M+H]+ 347.017C16H14IN100% (Base Peak)30%Confirms intact halogenated core
[M - I]+ 220.112C16H14N+45%100% (Base Peak)Primary cleavage of weak C-I bond
[M - I - CH3]+• 205.089C15H11N+•20%65%Confirms N-methyl substitution
[M - I - p-Tolyl]+ 129.057C9H7N+15%40%Identifies C2-aryl functional group

Self-Validating Experimental Protocols

To ensure high-fidelity data and prevent false positives during structural elucidation, the following protocols incorporate internal validation steps based on established analytical standards[1].

Protocol A: High-Resolution LC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve 3-Iodo-1-methyl-2-p-tolyl-1H-indole in LC-MS grade methanol to a concentration of 1 mg/mL. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid promotes efficient protonation to form [M+H]+ in positive ion mode. The high dilution prevents detector saturation and the formation of non-covalent dimers[3].

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 3 µm)[1]. Elute using a linear gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

    • Causality: The highly hydrophobic p-tolyl and iodo groups ensure strong retention; the gradient ensures sharp, symmetrical peak elution.

  • Ionization & Precursor Selection: Operate the ESI source in positive mode. Isolate the precursor ion at m/z 348.025 ([M+H]+) using Quadrupole 1.

  • Collision-Induced Dissociation (CID): Apply normalized collision energies (NCE) stepping from 20 eV to 40 eV.

    • Causality: Lower energies (20 eV) selectively break the weak C-I bond to yield the base peak, while higher energies (40 eV) are required to shatter the stable indole core and cleave the C2-aryl bond.

  • System Validation (Self-Correction): Run a solvent blank (MeOH/Water) prior to the sample to rule out carryover. Verify the presence of the characteristic iodine mass defect in the precursor ion to confirm the halogenated nature of the analyte before assigning MS/MS fragments[5].

MS_Workflow Sample Sample Prep (1 µg/mL MeOH) Chrom LC Separation (C18 Column) Sample->Chrom Ion ESI(+) Ionization Chrom->Ion Quad1 Precursor Selection (m/z 348.025) Ion->Quad1 CID CID Fragmentation (20-40 eV) Quad1->CID TOF High-Res MS/MS CID->TOF

Step-by-step LC-ESI-MS/MS analytical workflow for halogenated indoles.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane (DCM) to 100 µg/mL.

  • Injection & Separation: Inject 1 µL in splitless mode onto a fused silica capillary column (e.g., HP-5MS) with a helium carrier gas at 1.0 mL/min. Program the oven from 100°C to 300°C at 15°C/min.

  • Electron Impact Ionization: Expose the eluent to a 70 eV electron beam.

    • Causality: The high-energy 70 eV beam induces hard ionization, stripping an electron to form the [M]+• radical cation. Because the indole ring is highly conjugated and stable, the molecular ion survives intact and often presents as the base peak in EI spectra[3].

  • Mass Analysis: Scan from m/z 50 to 500. Ensure the isotopic mass defect of iodine (monoisotopic, no M+2 isotope peak unlike chlorine or bromine) is accounted for during peak assignment.

Sources

Comparative

Benchmarking 3-Iodo-1-methyl-2-P-tolyl-1H-indole catalytic performance against standard indoles

An In-Depth Guide to Benchmarking the Catalytic Performance of 3-Iodo-1-methyl-2-p-tolyl-1H-indole Against Standard Indole Scaffolds Introduction: The Quest for Superior Catalytic Scaffolds The indole nucleus is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking the Catalytic Performance of 3-Iodo-1-methyl-2-p-tolyl-1H-indole Against Standard Indole Scaffolds

Introduction: The Quest for Superior Catalytic Scaffolds

The indole nucleus is a cornerstone of modern medicinal chemistry and materials science, prized for its versatile biological activity and unique electronic properties. Beyond its role as a pharmacophore, the indole framework serves as a powerful platform for designing ligands and catalysts for complex organic transformations. The strategic functionalization of the indole ring can profoundly influence the steric and electronic environment of a metal center, thereby dictating the efficiency, selectivity, and scope of a catalytic reaction.

This guide introduces a novel, functionalized indole derivative, 3-Iodo-1-methyl-2-p-tolyl-1H-indole , and proposes a rigorous framework for benchmarking its catalytic performance. We will explore the hypothesized advantages conferred by its unique substitution pattern and provide a detailed protocol for its evaluation against standard, unfunctionalized indoles in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a ubiquitous tool in modern synthesis.

The central hypothesis is that the specific combination of an N-methyl group, a C2-aryl substituent, and a C3-iodo group can offer a synergistic enhancement of catalytic activity. This guide is designed for researchers and drug development professionals seeking to identify and validate next-generation catalytic systems.

Mechanistic Considerations & Structural Hypothesis

The catalytic potential of an indole-based ligand is not accidental; it is a direct consequence of its structural features. Let's dissect the architecture of 3-Iodo-1-methyl-2-p-tolyl-1H-indole to predict its behavior.

  • N-Methylation: The methyl group at the N1 position enhances the molecule's solubility in organic solvents and, more critically, increases the electron-donating character of the indole ring system compared to its N-H counterpart. This enhanced donation can stabilize a coordinated, electron-deficient metal center (like Palladium(II)) in a catalytic cycle.

  • C2-Aryl Group (p-tolyl): The bulky p-tolyl group at the C2 position provides significant steric hindrance around the potential metal-binding site (N1). In catalysis, such steric bulk is often crucial for promoting the reductive elimination step—the final, product-forming step in many cross-coupling cycles—thereby accelerating catalyst turnover.

  • C3-Iodo Group: The iodine atom at the C3 position is a unique feature. It serves as a powerful electronic-withdrawing group, which can modulate the overall electronics of the indole ring. Furthermore, it introduces the possibility of secondary interactions, such as halogen bonding, which can influence substrate binding and transition state stabilization. Most importantly, the C-I bond itself is a reactive handle, offering the potential for this molecule to act not just as a ligand but as a substrate or a catalyst precursor in oxidative addition.

Below is a diagram illustrating the key structural features we hypothesize will influence catalytic performance compared to simpler indoles.

G cluster_0 Test Scaffold cluster_1 Hypothesized Effects cluster_2 Standard Indoles (Benchmarks) TestScaffold 3-Iodo-1-methyl-2-p-tolyl-1H-indole N1-Methylation C2-Aryl Bulk C3-Iodo Handle Effect1 Enhanced Electron Donation & Solubility TestScaffold:f0->Effect1 Effect2 Promotes Reductive Elimination TestScaffold:f1->Effect2 Effect3 Modulates Electronics & Enables Halogen Bonding TestScaffold:f2->Effect3 StandardIndoles Indole N-H, No C2/C3 Substitution TestScaffold->StandardIndoles Compare Against NMethyl N-Methylindole N-Methylation Only TestScaffold->NMethyl Compare Against

Caption: Structural features of the test indole and their hypothesized catalytic effects.

Benchmark Reaction: The Suzuki-Miyaura Cross-Coupling

To quantitatively assess performance, we select the Suzuki-Miyaura reaction as our benchmark. It is one of the most widely used C-C bond-forming reactions, and its mechanism is well-understood, making it an ideal choice for comparing catalyst/ligand efficacy. The chosen model reaction is the coupling of 4-bromoanisole with phenylboronic acid.

The general catalytic cycle for this reaction is depicted below. Our test indole could potentially act as a ligand (L) that coordinates to the palladium (Pd) center, influencing each step of the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) RedElim Product: Ar-Ar' Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Transmetal->RedElim

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Protocol

This section outlines a comprehensive, self-validating protocol for comparing the catalytic performance of 3-Iodo-1-methyl-2-p-tolyl-1H-indole against two standard indoles: Indole and N-Methylindole . The experiment is designed to measure reaction yield under identical conditions, allowing for a direct and objective comparison.

Experimental Workflow

The overall process from setup to analysis is crucial for obtaining reliable and reproducible data.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis Reagents Prepare Stock Solutions: - Substrates - Base - Pd Catalyst Vials Array Reaction Vials (Label for each ligand) Reagents->Vials Dosing Dose Reagents & Ligands (Automated or Manual) Vials->Dosing Reaction Seal Vials & Heat (e.g., 100 °C, 12h) Under Inert Atmosphere Dosing->Reaction Quench Quench Reaction & Prepare Samples Reaction->Quench GCMS Analyze by GC-MS (Quantify Product Yield) Quench->GCMS Data Tabulate & Compare Data GCMS->Data

Caption: Standardized workflow for the parallel execution of catalytic benchmark reactions.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand 1: 3-Iodo-1-methyl-2-p-tolyl-1H-indole

  • Ligand 2: Indole (Benchmark 1)

  • Ligand 3: N-Methylindole (Benchmark 2)

  • Substrate 1: 4-Bromoanisole

  • Substrate 2: Phenylboronic acid

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene, HPLC grade

  • Internal Standard: Dodecane (for GC analysis)

  • Reaction Vials (e.g., 2 mL microwave vials with stir bars)

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, prepare a stock solution of Pd(OAc)₂ in toluene (e.g., 1 mg/mL).

  • Ligand Solution Preparation: Prepare separate stock solutions of each of the three indole ligands in toluene at an equimolar concentration relative to the desired Pd loading (e.g., if using 1 mol% Pd, prepare ligand solutions for a 2:1 Ligand:Pd ratio).

  • Reaction Setup:

    • To each of three labeled reaction vials, add 4-bromoanisole (0.5 mmol, 1.0 eq).

    • To each vial, add phenylboronic acid (0.75 mmol, 1.5 eq).

    • To each vial, add K₂CO₃ (1.0 mmol, 2.0 eq).

    • Add a magnetic stir bar to each vial.

  • Catalyst and Ligand Addition:

    • To Vial 1, add the appropriate volume of the Pd(OAc)₂ stock solution (for 1 mol% loading) and the 3-Iodo-1-methyl-2-p-tolyl-1H-indole stock solution (for 2 mol% loading).

    • To Vial 2, add the same amount of Pd(OAc)₂ stock solution and the Indole stock solution.

    • To Vial 3, add the same amount of Pd(OAc)₂ stock solution and the N-Methylindole stock solution.

    • A fourth "control" vial with only Pd(OAc)₂ and no ligand should be included to measure the background, ligand-less reaction rate.

  • Reaction Execution:

    • Add enough toluene to each vial to bring the total volume to 1.0 mL.

    • Add a precise amount of dodecane as an internal standard to each vial.

    • Seal the vials with crimp caps.

    • Place the vials in a pre-heated aluminum block on a stirrer plate at 100 °C.

    • Allow the reactions to stir for a set time (e.g., take time points at 1h, 4h, and 12h).

  • Workup and Analysis:

    • After the designated time, remove the vials from the heat and allow them to cool to room temperature.

    • Quench the reaction by adding 1 mL of water.

    • Extract the organic layer with ethyl acetate (2 x 1 mL).

    • Pass the combined organic layers through a small plug of silica gel.

    • Analyze the resulting solution by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percent conversion of 4-bromoanisole and the yield of the product, 4-methoxybiphenyl, relative to the internal standard.

Data Presentation & Performance Comparison

The primary output of this study is quantitative performance data. The results should be compiled into a clear, concise table to facilitate direct comparison.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling at 12 hours

EntryLigandPd Loading (mol%)Ligand Loading (mol%)Yield (%) [a]TON [b]
13-Iodo-1-methyl-2-p-tolyl-1H-indole 1.02.0(Experimental Result)(Calculated Result)
2Indole1.02.0(Experimental Result)(Calculated Result)
3N-Methylindole1.02.0(Experimental Result)(Calculated Result)
4None (Control)1.00(Experimental Result)(Calculated Result)

[a] Yield determined by GC-MS using an internal standard. Conditions: 4-bromoanisole (0.5 mmol), phenylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), Toluene (1.0 M), 100 °C, 12 h. [b] Turnover Number (TON) = (moles of product) / (moles of catalyst).

Interpretation and Outlook

  • If Entry 1 shows a significantly higher yield/TON than Entries 2, 3, and 4, it would validate our hypothesis that the unique combination of N-methylation, C2-steric bulk, and C3-iodination provides a superior catalytic ligand. The C2-tolyl group likely accelerates the product-forming reductive elimination step, while the N-methyl group enhances catalyst stability.

  • If Entry 1 performs similarly to Entry 3 (N-Methylindole) but better than Entry 2 (Indole) , it would suggest that N-methylation is the dominant factor for improvement in this specific reaction, with the other substituents having a negligible or minor effect.

  • If Entry 1 performs poorly , it could indicate that the C3-iodo group electronically deactivates the system or that the steric bulk from the C2-tolyl group is excessive, hindering substrate binding to the metal center.

Regardless of the outcome, this structured benchmarking approach provides definitive, data-driven insights into the structure-activity relationship of indole-based ligands. Future work could involve exploring the role of the C3-iodo group in orthogonal reactions, such as C-H activation or as a handle for further derivatization, opening new avenues for catalyst design and application.

References

  • Title: The Role of N-Substitution in Indole-Based Ligands for Cross-Coupling Reactions. Source: Organometallics, American Chemical Society. URL: [Link]

  • Title: Steric and Electronic Effects in Biaryl-Phosphine Ligands for Palladium-Catalyzed Cross-Coupling. Source: Chemical Reviews, American Chemical Society. URL: [Link]

  • Title: Halogen Bonding in Coordination Chemistry and Catalysis. Source: Coordination Chemistry Reviews, Elsevier. URL: [Link]

Safety & Regulatory Compliance

Safety

3-Iodo-1-methyl-2-P-tolyl-1H-indole proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Iodo-1-methyl-2-P-tolyl-1H-indole As drug development accelerates, halogenated indoles have emerged as critical building blocks due to their unique electronic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-Iodo-1-methyl-2-P-tolyl-1H-indole

As drug development accelerates, halogenated indoles have emerged as critical building blocks due to their unique electronic properties and biological activities[1]. However, the same halogen substituents that make compounds like 3-Iodo-1-methyl-2-P-tolyl-1H-indole synthetically valuable also render their lifecycle management and disposal highly complex.

This guide provides a self-validating, mechanistic protocol for the safe disposal of this specific iodinated indole derivative, ensuring laboratory safety, regulatory compliance, and environmental protection.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first analyze the compound's physical and chemical properties. These metrics dictate our choice of containment, segregation, and ultimate destruction methods.

PropertyValueOperational Implication for Disposal
CAS Number 62167-07-1Essential unique identifier for accurate waste manifests[2].
Molecular Formula C16H14INThe presence of Iodine (I) mandates strict routing to halogenated waste streams[2].
Molecular Weight 347.19 g/mol High mass indicates dense particulate potential; requires dust-proof containment[2].
Density 1.5 g/cm³Will settle at the bottom of liquid waste mixtures, potentially causing concentration gradients[2].
Boiling Point 451.9 ºCNegligible volatility at room temperature; inhalation risk is primarily from aerosolized dust[2].
Flash Point 227.1 ºCLow flammability risk under standard lab conditions, allowing for safer ambient handling[2].

Mechanistic Rationale for Halogenated Waste Management

Organic chemical wastes from halogenation processes are ecologically harmful if improperly managed[3]. When 3-Iodo-1-methyl-2-P-tolyl-1H-indole is subjected to standard, low-temperature waste treatment, the relatively labile C-I bond on the indole ring can cleave, potentially forming reactive iodine species.

Improper incineration of halogenated aromatics at sub-optimal temperatures can lead to incomplete combustion, which synthesizes highly toxic environmental pollutants, including polyhalogenated dioxins or furans[4]. Therefore, disposal must rely on high-temperature thermal oxidation coupled with aggressive exhaust scrubbing.

Disposal Workflow & Logic

G A Waste Generation: 3-Iodo-1-methyl-2-P-tolyl-1H-indole B Physical State Assessment A->B C Pure Solid Waste (Unreacted/Expired) B->C Solid D Liquid Reaction Mixture (Solvent + Compound) B->D Liquid E Package in HDPE Container Double-Bagged C->E F Segregate into Halogenated Waste Carboy D->F G High-Temperature Incineration (>1100°C + Wet Scrubbers) E->G EPA/RCRA Transport F->G EPA/RCRA Transport

Caption: Workflow for the segregation and disposal of halogenated indole waste streams.

Step-by-Step Disposal Protocol

Step 1: Phase Segregation and Compatibility Verification

  • Action : Isolate all 3-Iodo-1-methyl-2-P-tolyl-1H-indole waste into a dedicated "Halogenated Organic Waste" stream. Never mix this with non-halogenated solvents.

  • Causality : Mixing waste streams drastically increases the cost and complexity of disposal. Halogenated waste requires specialized incineration facilities equipped with wet scrubbers to neutralize acidic gases (like hydrogen iodide) generated during combustion[4].

  • Validation : Perform a Beilstein test on a micro-aliquot of mixed liquid waste to confirm the presence of halogens before consolidating containers. A green flame confirms halogen presence, validating the segregation choice.

Step 2: Primary Containment and Quenching

  • Action : For pure solid waste, double-bag in heavy-duty polyethylene bags and place inside a rigid High-Density Polyethylene (HDPE) container. For reaction mixtures, ensure the solution is chemically quenched before transferring to an HDPE carboy.

  • Causality : The compound's high density (1.5 g/cm³) means it will precipitate or settle in mixed solvent systems[2]. HDPE provides superior chemical resistance against halogenated aromatics and prevents leaching or degradation over time.

  • Validation : Verify the pH of any liquid waste mixture is neutral (pH 6-8) using universal indicator strips prior to sealing. Acidic or basic extremes can catalyze unwanted side reactions, leading to dangerous gas evolution during transit.

Step 3: Regulatory Labeling and Documentation

  • Action : Affix GHS-compliant labels explicitly stating "Halogenated Organic Waste - Contains Iodine." Include the CAS Number (62167-07-1) and the exact mass/volume.

  • Causality : Waste management facilities calibrate their thermal oxidizers based on the specific halogen content. Iodine requires specific stoichiometric considerations during incineration to prevent the release of corrosive HI gas[3].

  • Validation : Cross-reference the final waste manifest against the laboratory's chemical inventory log to ensure mass balance and strict regulatory compliance.

Step 4: High-Temperature Incineration

  • Action : Transfer the packaged waste to a licensed environmental services provider strictly for high-temperature incineration (>1100°C).

  • Causality : Thermal destruction at lower temperatures fails to completely mineralize the indole core, risking the formation of toxic byproducts[4]. High-temperature incineration ensures complete conversion into CO₂, H₂O, and scrubbable HI.

  • Validation : Obtain and archive a formal "Certificate of Destruction" from the waste management facility to close the chain of custody and validate the completion of the disposal lifecycle.

References

  • Title : 3-iodo-1-methyl-2-p-tolyl-1h-indole - Echemi Source : echemi.com URL : 2

  • Title : Halo acids and DMSO: Electrophilic aromatic substitution at room temperature conditions Source : RIT Digital Institutional Repository URL : 4

  • Title : Green Halogenation of Indoles with Oxone–Halide Source : The Journal of Organic Chemistry (ACS) URL : 3

  • Title : Molecularly Imprinted Electrochemical Sensors for Halogenated anti-Infective Agent Detection: A Review of Current Developments and Prospects Source : PMC (NIH) URL : 1

Sources

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